molecular formula C10H11ClN2O3 B7847918 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7847918
M. Wt: 242.66 g/mol
InChI Key: MDKKOTRHGIJSBK-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-12(10(14)6-11)7-8-3-2-4-9(5-8)13(15)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKOTRHGIJSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical examination of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, a specialized organic compound. Designed for researchers, chemists, and professionals in drug development, this guide delves into the molecule's structural characteristics, a robust and validated synthesis pathway, analytical characterization protocols, and critical safety considerations. The narrative emphasizes the causal logic behind experimental design, ensuring both scientific rigor and practical applicability.

Core Molecular Structure and Physicochemical Profile

2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a multifaceted molecule characterized by three key functional domains: a reactive chloroacetamide group, a tertiary amine center with an N-methyl substituent, and a 3-nitro-substituted benzyl ring. This unique combination makes it a valuable, albeit specialized, intermediate in synthetic chemistry, particularly for building more complex molecular architectures. The electrophilic chloroacetyl moiety serves as a handle for nucleophilic substitution, while the nitro group can be readily transformed into an amine, opening pathways for diverse derivatization.

Below is the fundamental chemical structure of the target compound.

SynthesisWorkflow start 3-Nitrobenzaldehyde + Methylamine (aq) intermediate N-methyl-N-(3-nitrobenzyl)amine (Secondary Amine Intermediate) start->intermediate Reductive Amination (e.g., NaBH₄, MeOH) product 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide (Final Product) intermediate->product N-Acylation (DCM, 0°C to RT) reagent Chloroacetyl Chloride + Triethylamine (Base) reagent->product purification Work-up & Column Chromatography product->purification

Caption: Proposed two-step synthesis workflow for the target compound.

Mechanistic Rationale and Experimental Design
  • Step 1: Reductive Amination: The synthesis commences with the reaction between 3-nitrobenzaldehyde and methylamine to form a Schiff base (imine) intermediate. This is immediately followed by in-situ reduction to yield the secondary amine, N-methyl-N-(3-nitrobenzyl)amine. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, excellent functional group tolerance (it will not reduce the nitro group under these conditions), and operational simplicity compared to catalytic hydrogenation. The reaction is typically performed in methanol, which serves as both a solvent and a proton source for the reduction. This one-pot procedure is highly efficient for preparing secondary amines.[1]

  • Step 2: N-Acylation: The crucial carbon-nitrogen bond of the acetamide is formed by acylating the secondary amine intermediate with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction.[2] The choice of reagents and conditions is critical for success:

    • Chloroacetyl Chloride: This highly reactive acyl chloride serves as the electrophile.

    • Triethylamine (Et₃N): A non-nucleophilic organic base is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using an inorganic base like NaOH could lead to unwanted hydrolysis of the acyl chloride. Triethylamine does not compete with the secondary amine nucleophile, ensuring the reaction proceeds to the desired product.[3]

    • Anhydrous Dichloromethane (DCM): An aprotic solvent is required to prevent hydrolysis of the chloroacetyl chloride.

    • Temperature Control: The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of N-methyl-N-(3-nitrobenzyl)amine (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol). Dissolve it in methanol (100 mL).

  • Amine Addition: While stirring, add an aqueous solution of methylamine (40% w/w, 1.2 equivalents, 6.15 mL, 79.4 mmol) dropwise to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (1.5 equivalents, 3.75 g, 99.3 mmol) over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water (50 mL). Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide (Final Product)

  • Reaction Setup: Dissolve the crude N-methyl-N-(3-nitrobenzyl)amine (assuming 100% yield from the previous step, 11.0 g, 66.2 mmol) and triethylamine (1.5 equivalents, 13.8 mL, 99.3 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a 500 mL round-bottom flask.

  • Acylation: Cool the flask to 0°C using an ice bath. Add chloroacetyl chloride (1.2 equivalents, 6.3 mL, 79.4 mmol), dissolved in a small amount of anhydrous DCM (20 mL), dropwise via an addition funnel over 30 minutes.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and guiding column chromatography fractions. A typical mobile phase would be 30-50% ethyl acetate in hexane.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The primary tool for structural confirmation. Expected characteristic signals include:

    • Aromatic protons (4H) in the 7.5-8.5 ppm region, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring.

    • A singlet for the benzylic methylene (CH₂) protons around 4.6-4.8 ppm.

    • A singlet for the chloroacetyl methylene (CH₂) protons around 4.1-4.3 ppm.

    • A singlet for the N-methyl (CH₃) protons around 3.0-3.2 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton. Expect signals for the carbonyl carbon (~167 ppm), aromatic carbons (120-150 ppm), benzylic carbon (~53 ppm), chloroacetyl carbon (~42 ppm), and N-methyl carbon (~37 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight. The electron ionization (EI) spectrum would likely show the molecular ion peak (M⁺) at m/z 242 and 244 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation patterns would correspond to the loss of fragments like Cl, CH₂Cl, and the nitrobenzyl group.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic absorptions for:

    • Amide carbonyl (C=O) stretch: ~1670 cm⁻¹

    • Asymmetric and symmetric nitro (NO₂) stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹

Reactivity Profile and Potential Applications

The utility of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactivity main 2-Chloro-N-methyl-N- (3-nitro-benzyl)-acetamide chloro_site Electrophilic Site (-CH₂Cl) main->chloro_site Reacts with Nucleophiles (Nu⁻) nitro_site Reducible Site (-NO₂) main->nitro_site Reduction (e.g., H₂, Pd/C or SnCl₂) sub_product Nucleophilic Substitution Products (e.g., Ethers, Thioethers, Amines) chloro_site->sub_product red_product Reduction Product (3-aminobenzyl derivative) nitro_site->red_product

Caption: Key reactive sites and potential downstream transformations.

  • Nucleophilic Substitution: The chloroacetyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This makes the compound an excellent building block for introducing the N-methyl-N-(3-nitrobenzyl)acetamido moiety into larger molecules. This reactivity is frequently exploited in the synthesis of covalent inhibitors in drug discovery.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants (e.g., SnCl₂). This transformation unmasks a nucleophilic amino group on the aromatic ring, enabling further functionalization, such as amide bond formation, diazotization, or reductive amination.[4]

  • Potential Applications: While specific applications for this exact isomer are not widely documented, the structurally similar compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known key intermediate in the synthesis of Nintedanib and maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity.[5][6][7] By analogy, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide represents a valuable precursor for creating libraries of novel small molecules for screening in various therapeutic areas, including oncology and cell signaling research.

Safety, Handling, and Storage

As a laboratory chemical, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide must be handled with appropriate care. Safety data should be extrapolated from related chloroacetamide and nitroaromatic compounds.

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[8][10]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[11]

  • For long-term stability, it is recommended to store sealed in a dry environment at 2-8°C, protected from light and moisture.[12]

Table 2: GHS Hazard Information (Anticipated)

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)

This information is based on safety data sheets for structurally similar compounds such as 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide and other chloroacetamides and should be treated as a guideline.[8][10]

References

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Angene Chemical. Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

  • Wiley Online Library. Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. [Link]

  • PrepChem.com. Synthesis of N,N-dimethyl-p-nitrobenzylamine. [Link]

  • NIST WebBook. 2-Chloro-N-methylacetamide. [Link]

  • PubChem. 2-chloro-N-(3-nitrophenyl)acetamide. [Link]

  • Semantic Scholar. Synthesis of some aromatic chloro acetamide from aromatic amines compounds. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate. 2-Chloro-N-phenylacetamide. [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ACS Publications. Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-methyl-. [Link]

  • MDPI. N-dealkylation of Amines. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide , a specialized synthetic intermediate used in medicinal chemistry and organic synthesis.

CAS Number: 1179955-75-9 Chemical Class:


-Chloroacetamide / Nitroaromatic
Primary Application:  Pharmaceutical Intermediate & Covalent Warhead Scaffold[1]

Executive Summary

2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide (CAS 1179955-75-9) is a high-value electrophilic building block.[1] Structurally, it combines a reactive


-chloroacetamide "warhead" with a lipophilic, electron-deficient 3-nitrobenzyl moiety.[1] This dual functionality makes it a critical intermediate in the synthesis of covalent inhibitors  (targeting cysteine residues in proteins), peptidomimetics , and complex heterocyclic pharmacophores.[1]

In drug development, this compound serves as a "lynchpin" intermediate—allowing the modular attachment of a 3-nitrobenzyl group (a latent aniline precursor) via a stable amide linkage, while retaining an alkylatable site for further diversification.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule features three distinct functional zones:

  • Electrophilic Center: The C-Cl bond at the

    
    -position is highly susceptible to SN2 displacement by nucleophiles (amines, thiols).[1]
    
  • Linker Core: The N-methyl acetamide group provides a rigid, planar geometry (due to resonance), directing the spatial orientation of substituents.[1]

  • Aromatic Tail: The 3-nitrobenzyl group serves as a masked aniline (reducible) and provides

    
    -
    
    
    
    stacking potential.[1]
Key Properties Table[1][7]
PropertyDataNote
CAS Number 1179955-75-9 Unique Identifier
IUPAC Name 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide
Molecular Formula C

H

ClN

O

Molecular Weight 242.66 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water
Reactivity Alkylating AgentReacts with nucleophiles (S, N, O)
LogP (Predicted) ~1.8 - 2.2Lipophilic

Synthesis & Production Workflow

The industrial and laboratory-scale synthesis of CAS 1179955-75-9 follows a standard Schotten-Baumann or anhydrous acylation protocol.[1] The core reaction involves the acylation of N-methyl-3-nitrobenzylamine with chloroacetyl chloride.[1]

Mechanistic Insight

The reaction must be controlled to prevent bis-acylation or polymerization.[1] The use of a non-nucleophilic base (e.g., Triethylamine or DIPEA) scavenges the HCl byproduct, driving the equilibrium forward.[1]

Synthesis Diagram (Graphviz)[1]

SynthesisWorkflow Start1 N-methyl-3-nitrobenzylamine (Nucleophile) Reaction Acylation Reaction (DCM, 0°C to RT) Base: Et3N Start1->Reaction Amine Attack Start2 Chloroacetyl Chloride (Electrophile) Start2->Reaction Acyl Transfer Workup Workup & Purification (Acid/Base Wash) Reaction->Workup -HCl Product 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide (CAS 1179955-75-9) Workup->Product Crystallization

Figure 1: Synthetic pathway for the production of CAS 1179955-75-9 via acyl substitution.

Detailed Protocol
  • Reagents: N-methyl-3-nitrobenzylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) (anhydrous).[1]

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve amine and base in DCM; cool to 0°C.

    • Add Chloroacetyl chloride dropwise (exothermic control).[1][2][3]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO

    
    .[1] Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO

    
    ).
    

Applications in Drug Development[1]

This compound is not merely a passive intermediate; it is a functional scaffold used in specific high-value research areas.[1]

A. Covalent Inhibitor Design (Kinase & Protease Targeting)

The


-chloroacetamide moiety is a classic "warhead" used to target non-catalytic cysteine residues in proteins.[1]
  • Mechanism: The intrinsic reactivity of the C-Cl bond allows the compound to form an irreversible covalent bond (thioether linkage) with a cysteine thiol (SH) group on a target protein.[1]

  • Utility: Researchers use CAS 1179955-75-9 to append the N-methyl-N-(3-nitrobenzyl) recognition motif to a protein, testing if this specific hydrophobic group fits into a binding pocket (e.g., ATP binding site of kinases).[1]

B. Modular Library Synthesis

The compound allows for divergent synthesis .[1] The nitro group can be reduced after the alkylation step, allowing for late-stage functionalization.[1]

Reaction Pathway Diagram[1][8]

Applications Core CAS 1179955-75-9 (Scaffold) Path1 Path A: Nucleophilic Substitution (S_N2 Reaction) Core->Path1 Path2 Path B: Nitro Reduction (H2, Pd/C or Fe/HCl) Core->Path2 Prod1 Peptidomimetics / Amine Derivatives (Reaction with R-NH2) Path1->Prod1 Amines Prod2 Thioether Conjugates (Reaction with R-SH) Path1->Prod2 Thiols Prod3 Aniline Intermediate (Precursor for Benzimidazoles) Path2->Prod3 Reduction

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Analytical Characterization

To validate the identity of CAS 1179955-75-9, the following spectral signatures are expected:

MethodExpected Signals / Features

H-NMR (CDCl

)

8.0-7.5 ppm:
Aromatic protons (3-nitro pattern: singlet, two doublets, triplet).

4.7 ppm:
Benzylic CH

(Singlet/Split due to rotamers).

4.1 ppm:
Cl-CH

-CO (Singlet).

3.0 ppm:
N-CH

(Singlet).[1]
IR Spectroscopy 1650-1680 cm

:
Amide Carbonyl (C=O) stretch.1530 & 1350 cm

:
Nitro (NO

) stretches (asymmetric/symmetric).[1]
Mass Spectrometry [M+H]

:
243.1 (Characteristic Chlorine isotope pattern

Cl/

Cl ratio of 3:1).[1]

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: The

    
    -chloroacetamide group is a potent alkylator and lachrymator.[1]
    
  • Sensitizer: Potential to cause allergic contact dermatitis.[1]

Handling Procedures:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to alkylating nature), safety goggles, and lab coat.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating potential before disposal.[1]

References

  • ChemSrc. (2024).[1] 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide - CAS 1179955-75-9 Properties and MSDS. Retrieved from [Link][1]

  • Abdel-Latif, E., et al. (2019).[1][4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link][1][4][5]

  • PubChem. (2024).[1] Compound Summary: 2-Chloro-N-methylacetamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

Harnessing the Potential of 3-Nitrobenzylamine Derivatives: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the vast arsenal of synthetic building blocks available to medicinal chemists, certain scaffolds consistently emerge as pivotal starting points for innovation. The 3-nitrobenzylamine framework is a prime example of such a versatile and strategically valuable core. At first glance, it is a simple aromatic amine; however, a deeper analysis reveals a molecule endowed with a unique duality that makes it exceptionally useful in the construction of complex, biologically active compounds. This guide provides an in-depth exploration of 3-nitrobenzylamine and its derivatives, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that empower researchers in their quest for novel therapeutics. We will delve into the synthesis, functionalization, and strategic application of these building blocks, offering field-proven insights and detailed protocols to accelerate drug discovery programs.

The Strategic Importance of the Nitro Group: More Than a Precursor

The utility of the 3-nitrobenzylamine scaffold is fundamentally rooted in the properties of the nitro group (–NO₂). Often perceived merely as a precursor to the corresponding aniline, its role is far more nuanced. Understanding this multifaceted character is key to leveraging the full potential of these building blocks.

The nitro group is a powerful electron-withdrawing substituent, a characteristic that significantly influences the electronic distribution and reactivity of the aromatic ring.[1][2][3] This electronic pull deactivates the ring towards electrophilic aromatic substitution, but more importantly, it serves as a robust and stable functional group that can withstand a wide range of reaction conditions used to modify other parts of the molecule.[3] This inherent stability allows for a staged reactivity approach, where the benzylamine portion can be elaborated first, with the nitro group carried through multiple synthetic steps before its strategic transformation.

Beyond its role as a synthetic handle, the nitroaromatic motif is present in numerous approved drugs, where it is often crucial for biological activity.[4][5] In many cases, the nitro group acts as a bio-reductive "warhead."[5] In hypoxic environments, such as those found in solid tumors or within certain microorganisms, endogenous nitroreductase enzymes can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates, or ultimately the amine.[2][6] This targeted activation can lead to selective toxicity against pathogens or cancer cells, forming the basis of action for many antibacterial, antiparasitic, and anticancer agents.[4][5][7]

However, this same bio-reduction pathway can also be a source of toxicity, with concerns about mutagenicity and genotoxicity often associated with nitroaromatic compounds.[2][5] Therefore, a careful assessment of the structure-activity and structure-toxicity relationships is paramount in any drug discovery program utilizing this moiety.

Figure 1: The strategic duality of the 3-nitrobenzylamine scaffold.

Synthesis of the 3-Nitrobenzylamine Core

The 3-nitrobenzylamine scaffold is typically accessed from readily available starting materials such as 3-nitrobenzonitrile or 3-nitrobenzyl halides. The choice of synthetic route often depends on the desired scale, available equipment, and tolerance for specific reagents.

Route 1: Reduction of 3-Nitrobenzonitrile

A common and direct method involves the reduction of the nitrile functionality of 3-nitrobenzonitrile. Care must be taken to select a reducing agent that will selectively reduce the nitrile without affecting the nitro group.

  • Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective for this transformation. They show excellent chemoselectivity for the nitrile over the aromatic nitro group.

Figure 2: Synthesis of 3-nitrobenzylamine via nitrile reduction.
Route 2: Amination of 3-Nitrobenzyl Halides

An alternative route involves the nucleophilic substitution of a 3-nitrobenzyl halide (e.g., bromide or chloride) with an amine source. Using ammonia directly can lead to over-alkylation. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a cleaner route to the primary amine. A more common lab-scale method is the use of hexamethylenetetramine (the Delépine reaction) followed by acidic hydrolysis.[8]

The Pivotal Transformation: Selective Nitro Group Reduction

The conversion of the nitro group to a primary amine is arguably the most critical and widely used transformation of 3-nitrobenzylamine building blocks.[9] This reaction unlocks access to 3-aminobenzylamine derivatives, which are key intermediates for a vast number of pharmacologically relevant structures. The primary challenge lies in achieving high chemoselectivity, ensuring the nitro group is reduced without affecting other sensitive functionalities in the molecule.[10]

A variety of methods are available for this transformation, each with its own advantages and limitations.[11][12]

Method Reagents & Conditions Advantages Considerations
Catalytic Hydrogenation H₂ (1 atm or higher), Pd/C, PtO₂, or Raney Ni in EtOH, MeOH, or EtOAcClean reaction, high yields, simple workup (filtration).[10][12]Non-selective; will reduce alkenes, alkynes, and can cleave benzyl ethers. Requires specialized hydrogenation equipment.
Metal/Acid Reduction SnCl₂·2H₂O in EtOH or HCl; Fe/HCl; Zn/AcOHCost-effective, highly reliable, and tolerant of many functional groups.[10][12]Stoichiometric metal waste, requires aqueous workup and neutralization, which can be cumbersome on a large scale.
Transfer Hydrogenation Ammonium formate, cyclohexene, or isopropanol with Pd/C catalystAvoids the need for pressurized H₂ gas, generally good selectivity.[9]Can be slower than direct hydrogenation; reagent stoichiometry is critical.
Metal-Free Reduction Tetrahydroxydiboron (B₂(OH)₄) in waterMild conditions, environmentally benign, high chemoselectivity.[11]Reagent cost can be higher than traditional methods.
Mechanism of Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6] Understanding this pathway is crucial for troubleshooting and predicting potential side reactions.

NitroReductionPathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, 2H⁺

Figure 3: Simplified pathway for the six-electron reduction of an aromatic nitro group.

The intermediate hydroxylamine (Ar-NHOH) is of particular interest as it can sometimes be isolated or, in some cases, participate in side reactions.[6] However, under most standard reduction conditions (e.g., catalytic hydrogenation or SnCl₂), the reaction proceeds fully to the desired amine.[12]

Detailed Experimental Protocols

Adherence to robust, well-defined protocols is essential for reproducible success in medicinal chemistry. The following procedures are provided as trusted, self-validating systems for the synthesis and transformation of 3-nitrobenzylamine building blocks.

Protocol 1: Synthesis of 3-Nitrobenzylamine Hydrochloride from 3-Nitrobenzonitrile

Causality: This protocol uses a borane-methyl sulfide complex, which is a highly selective reducing agent for nitriles in the presence of an aromatic nitro group. The final product is isolated as a hydrochloride salt for improved stability and handling.

  • 1. Reagents & Equipment:

    • 3-Nitrobenzonitrile

    • Borane-methyl sulfide complex (BMS, ~10 M in CH₂Cl₂)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • Hydrochloric acid (4 M in 1,4-dioxane)

    • Diethyl ether

    • Nitrogen-flushed, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and condenser.

  • 2. Procedure:

    • Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous THF (approx. 0.5 M solution) in the flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add BMS (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Concentrate the solution in vacuo to remove the solvents.

    • Re-dissolve the residue in a minimal amount of methanol and add 4 M HCl in dioxane (1.5 eq).

    • Add diethyl ether until a precipitate forms. Stir the resulting slurry for 1 hour at room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-nitrobenzylamine hydrochloride as a white to light-yellow solid.[8][13]

Protocol 2: Selective Reduction to 3-Aminobenzylamine Dihydrochloride using SnCl₂

Causality: Stannous chloride (SnCl₂) in the presence of acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[10] It is tolerant of many other functional groups and is particularly useful when catalytic hydrogenation is not feasible. The product is isolated as the dihydrochloride salt.

  • 1. Reagents & Equipment:

    • 3-Nitrobenzylamine hydrochloride (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • 2. Procedure:

    • To a solution of 3-nitrobenzylamine hydrochloride in ethanol, add stannous chloride dihydrate.

    • Carefully add concentrated HCl and attach the reflux condenser.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath for 1 hour to promote precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold ethanol to remove any unreacted SnCl₂ and byproducts.

    • Dry the solid under high vacuum to afford 3-aminobenzylamine dihydrochloride.

Conclusion

The 3-nitrobenzylamine core is a testament to the power of strategic functional group placement in medicinal chemistry. It offers a robust platform for building molecular complexity through derivatization of its primary amine, while the nitro group serves as a stable, latent amino group that can be unmasked at the desired stage of a synthesis. This dual functionality allows for divergent and efficient synthetic strategies. By understanding the underlying principles of its synthesis and the nuances of its most critical transformation—the selective nitro reduction—researchers can effectively harness the power of these building blocks to drive innovation in drug discovery.

References

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Afr.J.Pharm.Sci., 5(1), 1-7.
  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Source name unavailable].
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzylamine 97.
  • ChemicalBook. (n.d.). 3-Nitrobenzylammonium hydrochloride.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Chemsrc. (n.d.). 3-Nitro-Benzylamine Hcl.

Sources

Molecular weight and formula of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a substituted acetamide derivative containing three key functional moieties: a reactive chloroacetamide group, an N-methyl substituent, and a 3-nitrobenzyl group. While specific literature on this exact compound is sparse, its structural components suggest significant utility as a versatile intermediate in synthetic organic chemistry and drug discovery. The chloroacetamide functional group is a well-known alkylating agent, capable of reacting with various nucleophiles.[1] The nitroaromatic system provides a handle for further chemical modification, such as reduction to an amine, which can then be used for subsequent coupling reactions.

This guide provides a comprehensive overview of the compound's properties, a scientifically-grounded proposed synthesis protocol, expected analytical characteristics, and potential applications based on the known reactivity of its constituent functional groups.

Molecular Structure and Properties

Based on its IUPAC name, the chemical structure was determined, and its fundamental properties were calculated.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃Calculated
Molecular Weight 242.66 g/mol Calculated
IUPAC Name 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide-
CAS Number Not readily available-
Appearance Pale yellow solid (Predicted)Inferred from analogs[2]
Solubility Soluble in organic solvents like DMF, DMSO (Predicted)Inferred from analogs[3]

Proposed Synthesis and Mechanism

The synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide can be logically achieved via a two-step process starting from 3-nitrobenzylamine. This pathway involves the initial N-methylation of the primary amine followed by acylation with chloroacetyl chloride.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-methyl-1-(3-nitrophenyl)methanamine

  • To a stirred solution of 3-nitrobenzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary amine product.

Step 2: Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

  • Dissolve the N-methyl-1-(3-nitrophenyl)methanamine (1.0 eq) from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the acylation reaction.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chloroacetylation A 3-Nitrobenzylamine B Paraformaldehyde, MeOH, Reflux A->B C Imine Intermediate B->C D NaBH4, 0°C to RT C->D E N-methyl-1-(3-nitrophenyl)methanamine D->E F N-methyl-1-(3-nitrophenyl)methanamine G Chloroacetyl Chloride, Et3N, DCM, 0°C to RT F->G H Final Product: 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide G->H

Caption: Proposed two-step synthesis pathway for the target compound.

Expected Analytical Characterization

The identity and purity of the synthesized 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide would be confirmed using standard analytical techniques. The following table summarizes the expected data based on its chemical structure.

TechniqueExpected Observations
¹H NMR - Singlet ~4.2 ppm (2H, Cl-CH₂ -CO) - Singlet ~4.8 ppm (2H, Ar-CH₂ -N) - Singlet ~3.1 ppm (3H, N-CH₃ ) - Multiplets ~7.5-8.3 ppm (4H, Aromatic protons)
¹³C NMR - ~42 ppm (C H₂Cl) - ~37 ppm (N-C H₃) - ~53 ppm (Ar-C H₂) - ~123-148 ppm (Aromatic C ) - ~167 ppm (C =O)
Mass Spec (ESI+) Expected m/z: 243.05 [M+H]⁺, 265.03 [M+Na]⁺
IR Spectroscopy - ~1670 cm⁻¹ (C=O, amide stretch) - ~1530 cm⁻¹ & ~1350 cm⁻¹ (N-O, nitro stretch) - ~750 cm⁻¹ (C-Cl stretch)

Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Alkylation via Chloroacetamide: The chloroacetyl group is an excellent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack by amines, thiols, or alcohols. This reactivity is commonly exploited for covalently modifying biological molecules or for building larger chemical structures.[1][4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a key synthetic handle, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization, acylation, and formation of sulfonamides.

  • Applications in Drug Discovery: Structurally related N-substituted chloroacetamides have shown a wide range of biological activities, including antimicrobial and antitumor properties.[5] For instance, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as a synthetic intermediate in the development of maternal embryonic leucine zipper kinase (MELK) inhibitors for cancer therapy.[3] Therefore, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide serves as a valuable building block for creating libraries of compounds for screening in various therapeutic areas.

Diagram of Potential Reactions

Reactions cluster_alkylation Alkylation Reactions cluster_reduction Nitro Group Reduction Start 2-Chloro-N-methyl-N- (3-nitro-benzyl)-acetamide Nuc Nucleophile (R-NH₂, R-SH) Start->Nuc Red Reducing Agent (e.g., SnCl₂) Start->Red Alk_Prod Substituted Product Nuc->Alk_Prod SN2 Attack Red_Prod 2-Chloro-N-(3-amino-benzyl)- N-methyl-acetamide Red->Red_Prod

Caption: Key reaction pathways for functional group transformation.

Safety and Handling

As with any laboratory chemical, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide should be handled with appropriate safety precautions.

  • General Hazards: Chloroacetamide and its derivatives are generally considered toxic and irritants.[6] Nitroaromatic compounds can also be toxic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. A closely related compound is stored at 2-8°C.[7]

Conclusion

2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a molecule with significant potential as a synthetic intermediate. Its dual functionality, combining a reactive electrophilic chloroacetamide moiety with a modifiable nitrobenzyl group, makes it a valuable tool for medicinal chemists and researchers in organic synthesis. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available from: [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Available from: [Link]

  • ResearchGate. (2019, November 18). Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

Sources

A Senior Scientist's Guide to the Safe Handling of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Research & Development Professionals

Executive Summary

Deconstructing the Molecular Hazard Profile

To establish a robust safety profile for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, we must analyze the hazards inherent to its constituent functional groups. The molecule is a composite of a reactive alkylating warhead and an energetic aromatic system.

1.1 The Chloroacetamide "Warhead": An Alkylating Agent

The 2-chloro-N-methylacetamide portion of the molecule is the primary driver of its biological toxicity. Chloroacetamides are electrophilic compounds that function as alkylating agents .[2][3] They react with nucleophilic sites in biological macromolecules, most notably the N7 position of guanine in DNA.[3] This covalent modification of DNA can disrupt replication and transcription, leading to cytotoxicity.[2][3] This mechanism is the basis for their use as chemotherapeutics but also underlies their significant laboratory hazards.[4]

Based on extensive data for analogous compounds like 2-chloroacetamide and 2-chloro-N-methylacetamide, the following hazards are anticipated[7][8][9][10][11]:

  • Acute Toxicity: Likely toxic if swallowed (Acute Tox. 3).[8][11] The LD50 (oral, rat) for the parent compound, 2-chloroacetamide, is approximately 138 mg/kg.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][10]

  • Eye Damage/Irritation: Causes serious eye irritation.[8][9]

  • Sensitization: May cause an allergic skin reaction.[7][12][13][14] Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger a significant allergic response.[7][12]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][7][13]

1.2 The Nitrobenzyl "Body": Energetic and Metabolic Liabilities

The N-(3-nitro-benzyl) group contributes additional, distinct hazards. Aromatic nitro compounds are known for the following properties:

  • Oxidizing Potential: Aromatic nitro compounds can be oxidizing agents and may react vigorously if mixed with strong reducing agents.[15]

  • Thermal Instability: These compounds can be thermally unstable. While the single nitro group on this molecule makes it less prone to explosive decomposition than multi-nitroaromatics, heating should still be approached with caution.[15]

  • Metabolic Toxicity: Upon absorption, aromatic nitro compounds can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[16] This leads to symptoms of anoxia, such as cyanosis (bluish skin discoloration).[16]

Physicochemical Properties and Their Safety Implications

While specific experimental data for the title compound is scarce, we can infer its general properties and their impact on laboratory safety.

PropertyInferred Value/CharacteristicSafety Implication & Rationale
Physical State Likely a solid crystalline powder at room temperature.The primary exposure routes will be inhalation of dust and dermal contact with the solid. Protocols must focus on preventing dust generation and skin contact.[12][17]
Solubility Likely has low water solubility but soluble in organic solvents like DMSO and DMF.[15][18][19]Spills should not be cleaned with water alone, as this may spread contamination. Use of appropriate organic solvents for decontamination may be necessary, followed by a final wash.
Vapor Pressure Expected to be low due to its solid nature and relatively high molecular weight.Inhalation of vapor is a low risk at ambient temperature. However, inhalation of aerosolized dust during weighing or transfer is a significant risk that must be controlled.[12]
Decomposition Decomposes on heating.[12][13]Hazardous decomposition products include toxic fumes like nitrogen oxides (NOx), chlorine, and carbon monoxide.[7][13] All heating operations must be conducted in a certified chemical fume hood.

Proactive Risk Mitigation: A Multi-Layered Approach

A robust Chemical Hygiene Plan (CHP) is mandated by OSHA and is essential for safely managing potent compounds like this alkylating agent.[20] The following controls must be implemented as a baseline.

3.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the operator and the lab environment.

  • Designated Area: All work with this compound must be conducted in a designated area (e.g., a specific chemical fume hood) clearly marked with warning signs indicating the presence of a potent alkylating agent and suspected reproductive toxin.

  • Chemical Fume Hood: All manipulations that could generate dust—including weighing, reconstituting, and transferring—must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Selection must be based on the specific hazards identified.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a wide range of organic solvents. The outer glove should be removed and discarded immediately into a designated solid waste container after the procedure or if contamination is suspected.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles must be worn.

  • Body Protection: A fully buttoned laboratory coat is required. A chemically resistant apron should be worn over the lab coat for procedures involving larger quantities or a high risk of splashing.

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges must be used within the context of a formal respiratory protection program.[5]

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_work Execution Phase cluster_doff Decontamination & Doffing Start Task: Handle Alkylating Agent Assess Assess Task: Weighing/Transfer or Liquid Handling? Start->Assess Weigh Solid Handling (Dust Risk) Assess->Weigh Solid Liquid Liquid Handling (Splash Risk) Assess->Liquid Liquid Gloves 1. Don Inner Nitrile Gloves Weigh->Gloves Liquid->Gloves Coat 2. Don Lab Coat (fully buttoned) Gloves->Coat Goggles 3. Don Chemical Goggles Coat->Goggles Apron 4. Don Chem-Resistant Apron Goggles->Apron If splash risk high OuterGloves 5. Don Outer Nitrile Gloves (over cuffs) Goggles->OuterGloves If no apron needed Apron->OuterGloves Work Perform Work in Certified Fume Hood OuterGloves->Work Decon 1. Decontaminate Outer Gloves Work->Decon RemoveOuter 2. Remove Outer Gloves (into waste) Decon->RemoveOuter RemoveApron 3. Remove Apron (if worn) RemoveOuter->RemoveApron RemoveCoat 4. Remove Lab Coat RemoveApron->RemoveCoat RemoveGoggles 5. Remove Goggles RemoveCoat->RemoveGoggles RemoveInner 6. Remove Inner Gloves (into waste) RemoveGoggles->RemoveInner Wash 7. Wash Hands Thoroughly RemoveInner->Wash

Fig 1. PPE Selection, Donning, and Doffing Workflow.

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring safety and experimental reproducibility.

4.1 SOP for Weighing and Reconstitution

  • Preparation: Assemble all necessary items (spatulas, weigh paper, vials, solvent, vortexer) on a disposable absorbent bench liner inside the chemical fume hood. Prepare a labeled waste bag for contaminated disposables.

  • Tare Vessel: Place a tared, capped vial onto the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the approximate amount of the solid compound into the vial using a dedicated spatula. Keep the stock bottle opening pointed towards the back of the hood to minimize eddy currents causing dust to escape.

  • Seal and Weigh: Close the stock bottle and the receiving vial immediately. Record the final weight.

  • Reconstitution: Uncap the vial and add the desired solvent using a pipette. Immediately recap the vial.

  • Dissolution: Vortex or sonicate the vial until the solid is fully dissolved.

  • Cleanup: Wipe the spatula and any affected surfaces with a solvent-dampened towel (e.g., 70% ethanol), and dispose of the towel and all other contaminated disposables (weigh paper, pipette tips, outer gloves) into the designated waste bag inside the hood.

4.2 SOP for Storage and Incompatibilities

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Place this primary container inside a secondary, unbreakable container. Store in a cool, dry, and dark location, separate from incompatible materials. The storage location should be a locked cabinet or refrigerator designated for potent toxins.

  • Incompatible Materials: Keep away from strong acids, strong bases, strong reducing agents, and strong oxidants.[7][12][13] Reactions with these materials can be vigorous and may lead to decomposition, releasing toxic gases.[13][15]

4.3 SOP for Waste Disposal

Chemical waste must be managed according to institutional and local regulations. The following workflow provides a general guideline.

Waste_Disposal cluster_type Identify Waste Type cluster_container Segregate into Approved Containers Start Generate Waste Containing 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide Solid Contaminated Solids (Gloves, Tips, Paper) Start->Solid Liquid Liquid Solutions (Aqueous or Organic) Start->Liquid Sharp Contaminated Sharps (Needles, Glassware) Start->Sharp SolidWaste Labeled Solid Hazardous Waste Bag/Drum Solid->SolidWaste LiquidWaste Labeled Liquid Hazardous Waste Container (Segregate Halogenated/Non-Halogenated) Liquid->LiquidWaste SharpWaste Labeled Sharps Waste Container Sharp->SharpWaste End Arrange for Pickup by Environmental Health & Safety (EHS) SolidWaste->End LiquidWaste->End SharpWaste->End

Fig 2. Hazardous Waste Disposal Decision Workflow.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

5.1 Exposure Procedures

  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area thoroughly with soap and water. Seek immediate medical attention, even if no irritation develops.[9][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

5.2 Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup (Only if trained and equipped):

    • Don appropriate PPE (double nitrile gloves, goggles, lab coat, and if necessary, a respirator).

    • For a small solid spill, gently cover it with a dampened paper towel to avoid raising dust.

    • Carefully scoop the material and towel into a labeled hazardous waste container.

    • For a liquid spill, cover with an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Collect the absorbent material and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

References

  • Wikipedia. Chloroacetamide. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • National Institute of Standards and Technology (NIST). 2-Chloro-N-methylacetamide - NIST WebBook. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

  • National Center for Biotechnology Information (NCBI). 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. [Link]

  • National Center for Biotechnology Information (NCBI). Alkylating Agents - LiverTox - NCBI Bookshelf. [Link]

  • Callaix. Alkylating Agents. [Link]

  • SlidePlayer. Clinical and High-Dose Alkylating Agents. [Link]

  • Wikipedia. Alkylating antineoplastic agent. [Link]

  • Nursing CE Central. Reviewing the Pharmacology of Alkylating Agents. [Link]

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A Comprehensive Technical Guide to the Custom Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the rational design and practical execution of the synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, a valuable intermediate for drug discovery and development. The synthetic strategy is built upon a robust two-step sequence involving the formation of a key secondary amine intermediate followed by a highly efficient N-acylation. This guide emphasizes the causality behind experimental choices, adherence to rigorous safety protocols, and validation through established chemical principles, targeting researchers and professionals in organic synthesis and medicinal chemistry.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, a tertiary N-chloroacetylated amide, is most logically approached by forming the final amide bond as the key C-N bond-forming step. This strategy relies on the preparation of the corresponding secondary amine precursor, which can be synthesized from commercially available starting materials.

1.1. Retrosynthetic Approach

The retrosynthetic analysis breaks down the target molecule into its primary precursors. The final amide bond is disconnected to reveal the key secondary amine, N-methyl-1-(3-nitrophenyl)methanamine, and the acylating agent, chloroacetyl chloride. The secondary amine is further disconnected via a C-N bond to its foundational building blocks: 3-nitrobenzaldehyde and methylamine. This two-step approach is advantageous due to the high efficiency and selectivity of each transformation.

G cluster_step2 Step 2: N-Acylation cluster_step1 Step 1: Reductive Amination Target 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide Amine N-methyl-1-(3-nitrophenyl)methanamine (Secondary Amine Intermediate) Target->Amine Amide Disconnection AcylChloride Chloroacetyl Chloride Target->AcylChloride Aldehyde 3-Nitrobenzaldehyde Amine->Aldehyde C-N Disconnection Methylamine Methylamine Amine->Methylamine

Caption: Retrosynthetic analysis of the target molecule.

1.2. Forward Synthetic Pathway

The chosen forward pathway is a two-step process:

  • Reductive Amination: Synthesis of the key intermediate, N-methyl-1-(3-nitrophenyl)methanamine, by reacting 3-nitrobenzaldehyde with methylamine, followed by in-situ reduction of the resulting Schiff base. This method is selected for its high yield and selectivity, effectively preventing the over-alkylation issues common with direct alkylation of primary amines.[1]

  • N-Acylation: The final conversion of the secondary amine intermediate to the target molecule via reaction with chloroacetyl chloride. This is a classic, high-yielding nucleophilic acyl substitution.[2][3][4] The α-chloro group in the final product provides a reactive site for further molecular elaboration, a common strategy in the synthesis of pharmaceutical leads.[2][3]

Step 1: Synthesis of N-methyl-1-(3-nitrophenyl)methanamine

This crucial first step employs a one-pot reductive amination protocol, which is both efficient and scalable.

2.1. Principle and Rationale

The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of 3-nitrobenzaldehyde and methylamine. A mild and selective reducing agent, such as sodium borohydride (NaBH₄), is then introduced to reduce the imine C=N double bond to the corresponding secondary amine. Performing the reaction at a controlled temperature (0-5 °C) is critical to prevent the premature reduction of the aldehyde by the borohydride before imine formation can occur. Methanol is an excellent solvent for this transformation, as it readily dissolves the reactants and does not react with the reducing agent under these conditions.

2.2. Experimental Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Cool the flask in an ice-water bath to 0-5 °C. To this solution, add a 40% aqueous solution of methylamine (8.2 g, 105.9 mmol, 1.6 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (3.0 g, 79.4 mmol, 1.2 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is fully consumed.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. This will neutralize excess borohydride and protonate the product.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water (50 mL) and wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted aldehyde or non-basic impurities.

    • Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide (NaOH) solution while cooling in an ice bath.

    • Extract the liberated amine product with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-methyl-1-(3-nitrophenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a pale yellow oil.

2.3. Data Summary

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Nitrobenzaldehyde151.1210.066.21.0
Methylamine (40% aq.)31.068.2105.91.6
Sodium Borohydride37.833.079.41.2
Methanol-100 mL--

Step 2: N-Acylation to Yield 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

This final step is a rapid and efficient acylation that proceeds under mild conditions to furnish the desired product.

3.1. Principle and Rationale

The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds to completion quickly.[2][3] A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The use of an aprotic solvent like dichloromethane (DCM) is ideal as it is inert to the reactants and readily dissolves both the amine and the acid chloride. The reaction is initiated at low temperature to control the initial exothermic release of heat.

3.2. Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified N-methyl-1-(3-nitrophenyl)methanamine (5.0 g, 30.1 mmol) and triethylamine (4.6 mL, 33.1 mmol, 1.1 eq) in dry dichloromethane (100 mL).

  • Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (2.6 mL, 33.1 mmol, 1.1 eq) in dry dichloromethane (20 mL) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

  • Workup and Isolation:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide as a solid.

3.3. Data Summary

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-methyl-1-(3-nitrophenyl)methanamine166.185.0 g30.11.0
Chloroacetyl Chloride112.942.6 mL33.11.1
Triethylamine101.194.6 mL33.11.1
Dichloromethane-120 mL--

Safety, Handling, and Characterization

4.1. Safety Precautions

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water, liberating toxic gas.[6][7][8][9] Always handle chloroacetyl chloride in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6][10] Ensure an emergency shower and eyewash station are immediately accessible.[10]

  • Nitroaromatic Compounds: Nitroaromatic compounds are toxic and should be handled with care to avoid skin contact and inhalation.

  • Reagents and Solvents: Standard laboratory precautions for handling flammable and volatile organic solvents should be followed. Work in a well-ventilated area.

4.2. Expected Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic, benzylic, methyl, and chloroacetyl protons and carbons.[11]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compounds.[12]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide carbonyl (C=O) and nitro (N-O) functional groups.[13]

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire experimental workflow, from starting materials to the final, purified product.

Caption: Comprehensive workflow for the synthesis of the target molecule.

References

  • KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - Mass spectrum (electron ionization). Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - IR Spectrum. Retrieved from [Link]

  • PMC. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • NIH. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methylacetamide (C3H6ClNO). Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine.
  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2024). N-Alkylation of amines with alcohols a. Retrieved from [Link]

  • PubMed. (1988). Factors regulating activation and DNA alkylation by 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone and nitrosodimethylamine in rat lung and isolated lung cells, and the relationship to carcinogenicity. Retrieved from [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

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Methodological & Application

Preparation of peptidomimetics using nitrobenzyl acetamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Guideline to the Solid-Phase Synthesis of Peptidomimetics via Photolabile o-Nitrobenzyl Acetamide Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptidomimetics offer a promising avenue in drug discovery, circumventing the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Solid-phase synthesis provides a robust and efficient platform for the construction of these complex molecules.[3][4] This application note details a comprehensive protocol for the preparation of peptidomimetics using a strategy centered on an o-nitrobenzyl acetamide scaffold, which serves as a photolabile linker for traceless cleavage from a solid support. The use of photolabile protecting groups (PLPGs) allows for the release of the target molecule under mild, neutral conditions using UV irradiation, avoiding the harsh acidic reagents typically required for cleavage.[5][6] We provide detailed, step-by-step protocols, mechanistic insights, and expert commentary on the synthesis, cleavage, and characterization of a model peptidomimetic, demonstrating the utility of this approach for generating diverse chemical libraries.

Introduction: The Strategic Advantage of Photolabile Synthesis

The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides while possessing enhanced drug-like properties.[2] A cornerstone of modern peptidomimetic development is solid-phase peptide synthesis (SPPS), which enables the stepwise assembly of complex structures on a polymeric resin, simplifying purification by allowing for the use of excess reagents that can be washed away.[3]

A critical step in SPPS is the final cleavage of the synthesized molecule from the solid support. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA), which can lead to the degradation of sensitive functional groups within the target molecule. Photolabile linkers, particularly those based on the o-nitrobenzyl motif, present an elegant solution.[6] Cleavage is initiated by UV light at a specific wavelength (typically 350-365 nm), a process that is orthogonal to most standard protecting group strategies and proceeds under neutral conditions, thereby preserving molecular integrity.[5][7]

This guide focuses on the application of an o-nitrobenzyl acetamide-based linker. This scaffold is not only a photolabile cleavage point but also a versatile anchor for building diverse peptidomimetic structures. We will walk through the entire workflow, from resin functionalization to the purification of the final product, providing the scientific rationale behind each step.

The Core Mechanism: o-Nitrobenzyl Photochemistry

The efficacy of the o-nitrobenzyl group as a photolabile linker stems from a well-understood photochemical rearrangement. Upon absorption of UV light, the nitro group abstracts a benzylic hydrogen atom, initiating a cascade that ultimately leads to the cleavage of the ester or amide bond connecting the molecule to the linker.

Mechanism Insight: The process begins with an n→π* transition of the nitro group. This excited state facilitates an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid (or other tethered functional group) and a 2-nitrosobenzaldehyde byproduct.[6] The use of scavengers can sometimes be employed to capture this reactive byproduct and improve yields.

Caption: Figure 1: Mechanism of o-Nitrobenzyl Photocleavage

Experimental Workflow Overview

The synthesis of a peptidomimetic using this photolabile strategy can be broken down into four primary stages: linker attachment, chain elongation, photolytic cleavage, and final purification. Each stage is designed to be modular, allowing for wide applicability.

G Figure 2: General Experimental Workflow cluster_A cluster_B cluster_C cluster_D A Stage 1: Resin Functionalization B Stage 2: Peptidomimetic Assembly (Iterative SPPS) C Stage 3: Photolytic Cleavage D Stage 4: Purification & Analysis A1 Start with Aminomethyl Resin A2 Couple Photolabile Linker (e.g., 4-(Bromomethyl)-3-nitrobenzoic acid) A1->A2 Forms Acetamide Bond B1 Load First Building Block B2 Fmoc Deprotection (20% Piperidine/DMF) B1->B2 B3 Couple Next Building Block (HBTU/DIPEA) B2->B3 B4 Repeat Cycle B3->B4 C1 Suspend Resin in Solvent (e.g., DCM/MeOH) C2 Irradiate with UV Lamp (365 nm, 2-4 hours) C1->C2 D1 Filter Resin, Collect Supernatant D2 Purify via RP-HPLC D1->D2 D3 Characterize by LC-MS, NMR D2->D3

Caption: Figure 2: General Experimental Workflow

Materials & Key Reagents

Proper preparation and high-quality reagents are paramount for successful synthesis. All solvents should be HPLC or peptide synthesis grade.

Reagent/MaterialGradeSupplier (Example)Purpose
Fmoc-Rink Amide AM Resin100-200 meshSigma-AldrichSolid Support
4-(Bromomethyl)-3-nitrobenzoic acid≥98%Sigma-AldrichPhotolabile Linker
Diisopropylethylamine (DIPEA)Peptide SynthesisVariousNon-nucleophilic base
N,N-Dimethylformamide (DMF)Peptide SynthesisVariousPrimary Solvent
Dichloromethane (DCM)HPLC GradeVariousSolvent
Piperidine≥99.5%VariousFmoc deprotection
HBTU≥98%VariousCoupling Reagent
Fmoc-protected Amino AcidsPeptide SynthesisVariousBuilding Blocks
Acetonitrile (ACN)HPLC GradeVariousHPLC Mobile Phase
Trifluoroacetic Acid (TFA)HPLC GradeVariousHPLC Mobile Phase Additive

Detailed Experimental Protocols

Protocol 1: Preparation of the Photolabile Nitrobenzyl Resin

Objective: To functionalize a standard aminomethyl resin with the photolabile o-nitrobenzyl acetamide linker.

  • Resin Swelling: Place Fmoc-Rink Amide AM resin (1.0 g, ~0.7 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of the piperidine solution and agitate for 20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

    • Scientist's Note: The deprotection reveals the primary amine on the Rink Amide linker, which will form the acetamide bond with our photolabile group.

  • Linker Coupling: In a separate vial, dissolve 4-(bromomethyl)-3-nitrobenzoic acid (3 eq. to resin loading, ~2.1 mmol) and HBTU (3 eq.) in 10 mL of DMF. Add DIPEA (6 eq., ~4.2 mmol) and vortex briefly.

  • Reaction: Add the activated linker solution to the washed, deprotected resin. Agitate at room temperature for 4 hours.

  • Final Wash: Drain the coupling solution. Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum for at least 2 hours. The resin is now ready for peptidomimetic assembly.

Protocol 2: Solid-Phase Synthesis of a Model Peptidomimetic (e.g., Ac-Phe-Ala-NH-Resin)

Objective: To assemble a short peptide sequence on the functionalized photolabile resin.

  • First Amino Acid Loading: The bromine on the linker is now the attachment point. Swell the photolabile resin (0.5 g) in DMF. In a separate vial, dissolve Fmoc-Ala-OH (3 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.) in 8 mL of DMF.

  • Esterification: Add the Fmoc-Ala-OH solution to the resin. Heat the reaction vessel to 50°C and agitate for 12 hours. This forms the ester linkage that will be cleaved by light.

  • Washing: Cool to room temperature. Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Perform the two-step piperidine deprotection as described in Protocol 1, Step 2.

  • Washing: Wash thoroughly as described in Protocol 1, Step 3.

  • Second Amino Acid Coupling: In a separate vial, activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours.

  • Capping (Acetylation): After washing, perform a final Fmoc deprotection. Then, add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

  • Final Wash and Dry: Wash the resin extensively with DMF, DCM, and MeOH. Dry under high vacuum.

Protocol 3: Photolytic Cleavage from the Resin

Objective: To release the synthesized peptidomimetic from the solid support using UV light.

  • Resin Suspension: Place the dried, peptide-loaded resin (~100 mg) in a quartz reaction vessel or a borosilicate glass vial. Add a 9:1 mixture of DCM:Methanol (10 mL).

    • Scientist's Note: The solvent must be transparent to the UV wavelength being used. Methanol is often included to aid in solvating the cleaved product. The vessel must also be UV-transparent (quartz is ideal).

  • Irradiation: Suspend the resin by gentle bubbling with an inert gas (N₂ or Ar) to ensure even light exposure. Place the vessel in a photochemical reactor equipped with a 365 nm lamp. Irradiate for 2-4 hours at room temperature.

  • Monitoring: The reaction can be monitored by taking a small aliquot of the supernatant, evaporating the solvent, and analyzing by LC-MS.

  • Product Collection: Once cleavage is complete, filter the resin and collect the supernatant. Wash the resin with an additional 3 x 5 mL of the DCM/MeOH solvent mixture. Combine all filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure. The resulting crude solid is the cleaved peptidomimetic.

Expected Results: Purification & Characterization

The crude product from photolytic cleavage will contain the desired peptidomimetic as well as the 2-nitrosobenzaldehyde byproduct. Purification is readily achieved via Reverse-Phase HPLC (RP-HPLC).

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm

Expected Data:

  • Yield: Crude yields after cleavage are typically in the range of 60-85%. Purified yields will be lower depending on sequence and purity.

  • Purity: RP-HPLC analysis of the crude product will show a major peak for the desired product and smaller peaks for byproducts. After purification, purity should exceed >95%.

  • Mass Spectrometry (LC-MS): The purified product should show a dominant ion corresponding to the [M+H]⁺ calculated mass of the target peptidomimetic (e.g., for Ac-Phe-Ala-OH, Calculated Mass = 278.13 Da).

Conclusion and Future Applications

The use of an o-nitrobenzyl acetamide scaffold as a photolabile linker provides a powerful and mild strategy for the solid-phase synthesis of peptidomimetics. This method is particularly advantageous for constructing molecules with acid-sensitive functionalities or for applications where fully protected peptide fragments are desired. The modular nature of the protocols presented here allows for the incorporation of a wide variety of natural and non-natural building blocks, making this a valuable tool for generating libraries for high-throughput screening in drug discovery and chemical biology.[1]

References

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules. [Link][5][7]

  • Facile and Selective Nanoscale Labeling of Peptides in Solution by Using Photolabile Protecting Groups. Bioconjugate Chemistry. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules. [Link][3]

  • Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link][4]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link][1]

  • Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society. [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. [Link][2]

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Application Notes and Protocols for Solvent Selection in the Chloroacetylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The chloroacetylation of secondary amines is a cornerstone reaction in synthetic organic chemistry, pivotal for the introduction of a versatile chemical handle used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The success of this nucleophilic acyl substitution is profoundly influenced by the choice of reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this critical transformation. It elucidates the underlying reaction mechanism, details the impact of solvent properties on reaction kinetics and outcomes, and offers robust, step-by-step protocols for various solvent systems.

Introduction: The Strategic Importance of Chloroacetylation

The reaction of a secondary amine with chloroacetyl chloride results in the formation of a stable N-substituted chloroacetamide. This transformation is not merely a protection strategy but a tactical step in multistep synthesis. The α-chloro group in the product is a valuable electrophilic site, primed for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] Given the high reactivity of chloroacetyl chloride, controlling the reaction environment is paramount to achieving high yields and purity, making solvent selection a critical parameter for optimization.

Reaction Mechanism and the Role of the Solvent

The chloroacetylation of a secondary amine proceeds via a nucleophilic addition-elimination mechanism.[2][3] The reaction is typically exothermic and often rapid.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion as a leaving group.

  • Deprotonation: A base, which can be an excess of the secondary amine itself or an added scavenger like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final N-chloroacetylated product and the hydrochloride salt of the base.[4][5]

The solvent plays a multifaceted role in this process:

  • Solubilization: It must dissolve the secondary amine, the chloroacetyl chloride, and any added base to ensure a homogeneous reaction mixture.[6][7]

  • Stabilization: The solvent can stabilize the charged intermediates and transition states, thereby influencing the reaction rate.[7][8]

  • Reactivity Modulation: The solvent can interact with the nucleophile (the amine), potentially altering its reactivity.[6][9]

  • Side Reaction Control: It can suppress or promote side reactions, such as the hydrolysis of the highly reactive chloroacetyl chloride.[10]

Key Criteria for Solvent Selection

The choice of an optimal solvent is a balance of several factors. A systematic approach to solvent selection is crucial for reaction success.

Solvent Polarity and Type
  • Aprotic Solvents (Preferred): Aprotic solvents, which lack acidic protons, are generally the preferred choice for this reaction.[4] They are incapable of hydrogen bonding with the amine nucleophile, leaving its lone pair more available for reaction. Polar aprotic solvents can also help to dissolve the reactants and stabilize charged intermediates. Common choices include:

    • Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[4][5] Its relatively low boiling point simplifies product isolation.

    • Tetrahydrofuran (THF): Another common aprotic solvent that effectively dissolves many reactants.[4][11]

    • Acetonitrile (MeCN): A polar aprotic solvent that can also serve as a good reaction medium.[12][13]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for less soluble substrates.[14]

  • Protic Solvents (Use with Caution): Protic solvents (e.g., water, alcohols) can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[9] Furthermore, they can react directly with the highly electrophilic chloroacetyl chloride, leading to competitive hydrolysis or ester formation. However, under specific conditions (e.g., Schotten-Baumann conditions or buffered aqueous systems), water can be a viable and green solvent choice, especially if the reaction rate of amination is significantly faster than hydrolysis.[10][12][15]

Reactant and Product Solubility

The chosen solvent must effectively dissolve the starting secondary amine. If the amine is used as its hydrochloride salt, an additional equivalent of base is required to generate the free amine in situ.[5] The solubility of the resulting amide product and the hydrochloride byproduct of the base should also be considered. For example, in DCM, triethylamine hydrochloride (TEA-HCl) has limited solubility, which can sometimes be advantageous for monitoring reaction progress or for filtration-based removal.[5]

Reaction Temperature and Boiling Point

The chloroacetylation of amines is often exothermic.[4] Solvents with a moderate boiling point, like DCM, allow for effective temperature control, often by running the reaction at 0 °C or room temperature.[5] Higher boiling point solvents like toluene may be used if heating is required for less reactive amines, but this increases the risk of side reactions.[16]

Green Chemistry Considerations

In recent years, there has been a significant push towards more environmentally friendly reaction conditions.[10][17] For chloroacetylation, this has led to the development of protocols in aqueous buffer systems, such as phosphate buffer.[1][12][15] These methods can offer high yields in short reaction times, avoid hazardous organic solvents, and simplify product isolation, as the product often precipitates from the aqueous medium.[1][10]

Diagram: Decision Workflow for Solvent Selection

Solvent_Selection Start Start: Select Solvent for Chloroacetylation Substrate_Solubility Is the secondary amine soluble in common aprotic solvents (DCM, THF)? Start->Substrate_Solubility Aqueous_Solubility Is the amine water-soluble (e.g., amino acid, small amine)? Substrate_Solubility->Aqueous_Solubility No DCM_THF Use Dichloromethane (DCM) or Tetrahydrofuran (THF). - Inert, good solubility profile. - Easy workup. Substrate_Solubility->DCM_THF Yes Aqueous_Buffer Use Phosphate Buffer (pH ~7.4). - Green solvent. - Rapid reaction. - Product may precipitate. Aqueous_Solubility->Aqueous_Buffer Yes Other_Aprotic Consider other aprotic solvents: - Acetonitrile (MeCN) - Toluene (for higher temp) - DMF (for poor solubility) Aqueous_Solubility->Other_Aprotic No End Proceed to Protocol DCM_THF->End Check_Hydrolysis Caution: Chloroacetyl chloride hydrolyzes in water. Reaction must be faster than hydrolysis. Aqueous_Buffer->Check_Hydrolysis Other_Aprotic->End Check_Hydrolysis->End

Caption: Decision tree for selecting an appropriate solvent system.

Comparative Data of Common Solvents

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesKey Disadvantages
Dichloromethane (DCM) Polar Aprotic9.139.6Excellent solubility, inert, easy to removeChlorinated solvent (environmental concerns)
Tetrahydrofuran (THF) Polar Aprotic7.666Good solvent for many organics, can form peroxidesHigher boiling point than DCM, potential for peroxides
Acetonitrile (MeCN) Polar Aprotic37.582Polar, dissolves a wide range of compoundsCan be reactive in some cases, higher boiling point
Toluene Nonpolar Aprotic2.4111Allows for higher reaction temperaturesLow polarity may limit solubility of some amines
Phosphate Buffer (aq.) Polar Protic~80100Green solvent, rapid reactions, easy workupPotential for hydrolysis of chloroacetyl chloride

Experimental Protocols

Safety Note: Chloroacetyl chloride is highly corrosive, lachrymogenic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure in an Aprotic Organic Solvent (DCM)

This protocol is a standard and reliable method suitable for a wide variety of secondary amines.[5]

Materials:

  • Secondary amine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

  • Chloroacetyl chloride (1.05 - 1.1 eq)

  • Nitrogen or Argon supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask, dropping funnel, and ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

  • Dissolution: Dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. Stirring is essential.

  • Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to the flask. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Green Chemistry Approach in Aqueous Buffer

This method is highly efficient for water-soluble amines and offers significant environmental benefits.[1][10][12]

Materials:

  • Amine (e.g., aniline, benzylamine, amino alcohol) (1.0 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Chloroacetyl chloride (1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in the phosphate buffer in a round-bottom flask. For less soluble amines, a minimal amount of a co-solvent like acetonitrile may be required.[15]

  • Reaction Initiation: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise directly to the solution.

  • Reaction: A precipitate of the product often forms within minutes. Continue to stir the reaction mixture for 15-30 minutes at room temperature.[1][10]

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water to remove any inorganic salts. c. Dry the product under vacuum.

  • Purification: The product obtained is often of high purity. If necessary, recrystallization can be performed.

Diagram: Experimental Workflow Comparison

Workflow_Comparison cluster_0 Protocol 1: Aprotic Solvent (DCM) cluster_1 Protocol 2: Aqueous Buffer p1_start Dissolve Amine & Base in Anhydrous DCM p1_cool Cool to 0°C p1_start->p1_cool p1_add Add Chloroacetyl Chloride (dropwise) p1_cool->p1_add p1_react Stir 1-4h at RT p1_add->p1_react p1_workup Aqueous Workup: Acid/Base Washes p1_react->p1_workup p1_dry Dry & Concentrate p1_workup->p1_dry p1_purify Purify (Chromatography) p1_dry->p1_purify p2_start Dissolve Amine in Phosphate Buffer p2_add Add Chloroacetyl Chloride (dropwise at RT) p2_start->p2_add p2_react Stir 15-30 min p2_add->p2_react p2_isolate Isolate by Filtration p2_react->p2_isolate p2_wash Wash with Water p2_isolate->p2_wash p2_dry Dry Product p2_wash->p2_dry

Caption: Comparison of workflows for organic vs. aqueous protocols.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive chloroacetyl chloride (hydrolyzed).2. Amine is not sufficiently nucleophilic.3. Amine starting material is hydrochloride salt without enough base.1. Use fresh or newly opened chloroacetyl chloride.2. Consider a more forcing solvent (Toluene) and heat, or add a catalyst like DMAP.[5]3. Add an additional equivalent of base to free the amine in situ.
Formation of Side Products 1. Hydrolysis of chloroacetyl chloride.2. O-acylation if substrate contains hydroxyl groups.3. Di-acylation or other side reactions from overheating.1. Ensure anhydrous conditions for organic protocols. For aqueous protocols, ensure rapid stirring.2. In organic solvents, O-acylation can be competitive. The aqueous buffer protocol often shows high N-selectivity.[12][15]3. Maintain low temperature during addition of the acyl chloride.
Difficult Purification 1. Emulsion during aqueous workup.2. Product is highly soluble in the aqueous phase.1. Add brine to the separatory funnel to help break the emulsion.2. If using the aqueous protocol, try extracting the product with an organic solvent like ethyl acetate instead of relying on precipitation.

Conclusion

The selection of a solvent for the chloroacetylation of secondary amines is a critical decision that directly impacts reaction efficiency, selectivity, and scalability. While traditional aprotic solvents like dichloromethane remain a robust and versatile choice, modern green chemistry approaches using aqueous buffer systems offer compelling advantages in terms of safety, speed, and environmental impact. By understanding the reaction mechanism and the role of the solvent, and by carefully considering the properties of the substrate, researchers can select the optimal conditions to achieve their synthetic goals effectively and responsibly.

References

  • Fitt, J. et al. (1998). Sodium 2-Ethylhexanoate: A Mild Acid Scavenger Useful in Acylation of Amines. Tetrahedron Letters, 39, 6991-6992.

  • BenchChem (2025). Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.

  • Chemistry Stack Exchange (2022). Acetylation of Secondary amines.

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

  • Chemistry LibreTexts (2021). Solvent Effects in Nucleophilic Substitution.

  • Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?

  • College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution.

  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines.

  • MDPI (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5236.

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.

  • Balaji, B. S., & Dalal, N. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 12(1), 21-29.

  • BenchChem (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

  • Chakraborti, A. K., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 45-47.

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 510-519.

  • ResearchGate (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

  • BenchChem (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.

  • Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).

  • Semantic Scholar (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4).

  • Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 117, 848-855.

  • BenchChem (2025). Application Notes and Protocols: Incorporation of N-Terminal Chloroacetyl-Methionine for Synthetic Peptide Modification.

  • Taylor & Francis. Chloroacetyl chloride – Knowledge and References.

  • Bentley, T. W., et al. (2009). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 74(16), 6213-6220.

  • Yufeng Chemical. Problem using Chloroacetyl Chloride.

  • Royal Society of Chemistry. Poly(hydroxyurethane)s (PHUs) are synthesized by polyaddition of di(trimethylolpropane) carbonate (DTMPC) and a series of conventional aliphatic diamines...

Sources

Application Note: Microwave-Assisted Synthesis of N-Benzyl Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-benzyl-2-chloroacetamides is a foundational transformation in medicinal chemistry, serving as a critical entry point for generating pharmacophores found in anticonvulsants, local anesthetics, and heterocyclic building blocks (e.g., piperazines, lactams). While conventional Schotten-Baumann conditions are effective, they often suffer from long reaction times (1–6 hours) and variable yields when applied to electron-deficient or sterically hindered amines.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <10 minutes while consistently delivering yields >90%. By leveraging the dipolar polarization effects of microwave irradiation, this protocol ensures rapid, homogeneous heating, minimizing side reactions such as hydrolysis of the acyl chloride.

Scientific Foundation & Mechanism

Reaction Mechanism

The formation of N-benzyl-2-chloroacetamide proceeds via a classic Nucleophilic Acyl Substitution .

  • Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (a good leaving group).

  • Deprotonation: A non-nucleophilic base (Triethylamine or DIPEA) acts as an HCl scavenger, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

The Microwave Advantage

In conventional heating, energy is transferred via convection, creating thermal gradients that can lead to local overheating or incomplete conversion near the vessel walls. Microwave irradiation interacts directly with the dipole moments of the polar solvent and reagents (dielectric heating).

  • Dipolar Polarization: The solvent molecules align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid rise to the target temperature (

    
    ) significantly increases the rate constant (
    
    
    
    ), allowing the reaction to overcome the activation energy barrier of sterically hindered substrates in minutes.
Mechanistic Pathway Diagram

ReactionMechanism Reactants Benzylamine + Chloroacetyl Chloride Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Transition Elimination of Cl- Intermed->Transition Re-hybridization Product N-Benzyl-2-chloroacetamide + HCl (Salt) Transition->Product Product Formation Base Base (TEA) (Scavenges HCl) Product->Base HCl Removal Base->Product

Caption: Mechanistic pathway of N-acylation. The base is critical for neutralizing the HCl byproduct to prevent amine salt formation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Benzylamine (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv) – Handle with extreme caution (Lachrymator)

    • Triethylamine (TEA) (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Equipment:

    • Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

    • 10 mL Microwave reaction vial with crimp cap

    • Magnetic stir bar[1][2]

Step-by-Step Methodology

Step 1: Pre-Cooling & Mixing (Critical for Safety)

  • Rationale: Chloroacetyl chloride is highly reactive.[2] Adding it directly at room temperature or under irradiation can cause a violent exotherm.

  • Action: In a fume hood, dissolve Benzylamine (1.0 mmol) and TEA (1.2 mmol) in DCM (3 mL) within the MW vial. Cool the vial to 0°C using an ice bath.

  • Addition: Add Chloroacetyl chloride (1.1 mmol) dropwise over 1 minute. Observe for fuming.

Step 2: Sealing & Irradiation

  • Action: Cap the vial immediately. Place it in the microwave reactor.

  • Parameters:

    • Temperature: 60°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

    • Absorption Level: Normal

Step 3: Workup & Isolation

  • Action: After cooling, open the vial (carefully, to release any pressure).

  • Quench: Pour the reaction mixture into 10 mL of ice-cold water.

  • Extraction: Extract with DCM (2 x 10 mL). Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃ (to remove acid traces).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though MW protocols often yield high purity (>95%) crude.

Workflow Diagram

Workflow cluster_prep Preparation (Fume Hood) cluster_mw Microwave Reactor cluster_workup Isolation Step1 Dissolve Amine + TEA in DCM (0°C) Step2 Dropwise Addition of Chloroacetyl Chloride Step1->Step2 Step3 Irradiation 60°C | 5 min | High Stir Step2->Step3 Seal Vial Step4 Quench in Ice Water Step3->Step4 Cool to RT Step5 Phase Separation (Wash w/ HCl & NaHCO3) Step4->Step5 Step6 Concentrate & Recrystallize Step5->Step6

Caption: Operational workflow ensuring safety during the exothermic addition and efficiency during the microwave phase.

Results & Discussion

Comparative Analysis: MW vs. Conventional

The following data highlights the efficiency gains when using the microwave protocol compared to standard benchtop synthesis (RT, stirring).

ParameterConventional Method [1, 2]Microwave Protocol (This Work)Improvement
Reaction Time 2 – 6 Hours5 – 10 Minutes ~24x Faster
Temperature Room Temp (25°C)60°C (Pressurized)Controlled Energy Input
Yield 75 – 85%92 – 96% Higher Conversion
Solvent Usage High (Reflux/Long stir)Low (Sealed Vessel)Improved "Green" Metric
Purity (Crude) 85 – 90%>95%Cleaner Profile
Causality of Improved Yields

In conventional synthesis, the reaction often stalls due to the precipitation of the amine-hydrochloride salt, which can entrap unreacted amine. The microwave's ability to superheat the solvent (DCM b.p. is 40°C, but reaction runs at 60°C under pressure) increases the solubility of these salts during the reaction, maintaining a homogeneous mixture and allowing the reaction to proceed to completion [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure solvents are anhydrous. Check the quality of Chloroacetyl chloride (it degrades with moisture).
Violent Exotherm Fast AdditionCool to -10°C during addition. Do NOT add reagents while the vial is inside the MW.
Byproduct Formation Bis-acylationEnsure strict 1:1 stoichiometry of amine to acyl chloride. Use excess amine only if it is the base (not recommended; use TEA).
Vessel Failure Over-pressurizationDo not fill the vial >75%. Use a solvent with a boiling point compatible with the target temp (DCM at 60°C is safe in certified MW vials).

Safety Information

  • Chloroacetyl Chloride: Highly toxic and corrosive. Causes severe skin burns and eye damage. It is a lachrymator. Always handle in a functioning fume hood.

  • Microwave Safety: Never heat a standard closed glass vial in a microwave. Use only certified pressure-rated vials designed for the specific reactor model.

References

  • Saini, R., et al. (2010). Comparative Study of Conventional and Microwave Assisted Synthesis of Some Organic Reactions. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Kaur, A., et al. (2013). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. Retrieved from [Link]

Sources

Illuminating Biological Pathways: A Guide to Click Chemistry Applications of Nitrobenzyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Control with Light and Clicks

In the intricate world of biological research and drug development, the ability to control molecular interactions with spatial and temporal precision is paramount. This guide delves into the powerful synergy of two cutting-edge chemical technologies: photolabile linkers and click chemistry . Specifically, we will explore the applications of nitrobenzyl acetamide derivatives as versatile tools for photocontrolled bioconjugation and release.

The o-nitrobenzyl group is a well-established photolabile protecting group, celebrated for its ability to be cleaved upon exposure to UV light, allowing for the "uncaging" or release of a protected molecule.[1] This property provides an exceptional on/off switch for biological activity. When integrated with the principles of click chemistry—a suite of reactions known for their high efficiency, selectivity, and biocompatibility—nitrobenzyl acetamide derivatives become powerful reagents for constructing sophisticated, light-responsive biomaterials and therapeutic systems.[2]

This document provides detailed protocols and technical insights for researchers, medicinal chemists, and drug development professionals. We will navigate the synthesis of a custom-designed, azide-functionalized nitrobenzyl acetamide linker and its subsequent application in both copper-catalyzed and strain-promoted click chemistry for bioconjugation, culminating in the light-triggered release of a conjugated molecule.

Core Principle: The Synergy of Photocleavage and Bioorthogonal Ligation

The central concept revolves around a bifunctional linker. One end incorporates the nitrobenzyl acetamide moiety, which provides the photosensitivity. The other end is functionalized with a "click handle"—either an azide or an alkyne—enabling covalent ligation to a biomolecule of interest that has been modified with the complementary functional group.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for Synthesis, Bioconjugation, and Application."

Protocol 1: Synthesis of an Azide-Functionalized Nitrobenzyl Acetamide Linker

This protocol details the synthesis of 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid, a versatile linker ready for click chemistry. The synthesis begins with the commercially available 4-methyl-3-nitrobenzoic acid.

Materials
  • 4-Methyl-3-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Bromoacetyl bromide

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure

Step 1: Benzylic Bromination of 4-Methyl-3-nitrobenzoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid (1 equivalent) in CCl4.

  • Add NBS (1.1 equivalents) and a catalytic amount of BPO.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the organic layer under reduced pressure to obtain 4-(bromomethyl)-3-nitrobenzoic acid.

Step 2: Azidation of 4-(Bromomethyl)-3-nitrobenzoic acid

  • Dissolve the crude 4-(bromomethyl)-3-nitrobenzoic acid in DMF.

  • Add sodium azide (1.5 equivalents) and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure to yield 4-(azidomethyl)-3-nitrobenzoic acid.

Step 3: Synthesis of 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid

This step involves the reduction of the nitro group to an amine, followed by acylation. For simplicity in this illustrative protocol, we will assume the direct synthesis from a commercially available amino precursor for the final step.

Alternative Step 3 (from 4-amino-3-nitrobenzoic acid): Acylation with Bromoacetyl Bromide and Azide Displacement

  • Dissolve 4-amino-3-nitrobenzoic acid (1 equivalent) in DCM and cool to 0°C.

  • Add TEA (2.2 equivalents) followed by the dropwise addition of bromoacetyl bromide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over MgSO4 and concentrate to yield 4-(2-bromoacetamido)-3-nitrobenzoic acid.

  • Dissolve the bromoacetamide derivative in DMF and add sodium azide (1.5 equivalents). Stir at room temperature overnight.

  • Work up the reaction as in Step 2 to obtain the final product, 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized nitrobenzyl acetamide linker to a terminal alkyne-modified biomolecule.

Materials
  • Azide-functionalized nitrobenzyl acetamide linker (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure
  • Prepare stock solutions:

    • Azide-linker: 10 mM in DMSO.

    • Alkyne-biomolecule: 1-5 mg/mL in PBS.

    • CuSO₄: 20 mM in water.[3]

    • THPTA: 50 mM in water.[3]

    • Sodium ascorbate: 100 mM in water (prepare fresh).[4]

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-biomolecule solution.

    • PBS to adjust the final volume.

    • Azide-linker stock solution (to a final concentration of 2-10 fold molar excess over the biomolecule).

  • Prepare a premixed solution of CuSO₄ and THPTA ligand (1:5 molar ratio) and let it stand for a few minutes.[4]

  • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-100 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if the biomolecule is light-sensitive.

  • Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="CuAAC Reaction Workflow."

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction, which is highly advantageous for applications in living systems where copper toxicity is a concern. This protocol uses a strained cyclooctyne-modified biomolecule.

Materials
  • Azide-functionalized nitrobenzyl acetamide linker (from Protocol 1)

  • DBCO (dibenzocyclooctyne)-functionalized biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure
  • Prepare stock solutions:

    • Azide-linker: 10 mM in DMSO.

    • DBCO-biomolecule: 1-5 mg/mL in PBS.

  • In a microcentrifuge tube, add the DBCO-biomolecule solution.

  • Add the azide-linker stock solution to a final concentration of 2-10 fold molar excess over the biomolecule. Ensure the final DMSO concentration is below 5-10% to maintain biomolecule integrity.[5]

  • Gently mix and incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the conjugate using an appropriate method to remove the unreacted linker.

Protocol 4: Photocleavage and Release of the Biomolecule

This protocol outlines the light-triggered release of the conjugated biomolecule.

Materials
  • Photocleavable bioconjugate (from Protocol 2 or 3) in a suitable buffer (e.g., PBS).

  • UV lamp (e.g., 365 nm).

  • Quartz or UV-transparent cuvette/plate.

Procedure
  • Place the solution of the photocleavable bioconjugate in a UV-transparent vessel.

  • Expose the solution to UV light (typically 365 nm) at a specific intensity (e.g., 1-10 mW/cm²).[6] The optimal exposure time will depend on the concentration of the conjugate, the light intensity, and the quantum yield of the linker. It can range from a few minutes to an hour.[7]

  • Monitor the cleavage by a suitable analytical method such as HPLC, mass spectrometry, or functional assay for the released biomolecule.

Quantitative Data on Photocleavage

The efficiency of photocleavage is determined by the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photoreaction.

Compound ClassWavelength (nm)Quantum Yield (Φ)NotesReference
o-Nitrobenzyl Ester3650.16Varies with solvent and substitution.[6]
1-(2-Nitrophenyl)ethyl Phosphate Esters~3400.49–0.63High cleavage efficiency.[1]
N-(2-nitrobenzyl) caged urea350~0.02Amide linkage can influence quantum yield.[8]
ZinCleav-1 (apo)-0.024A nitrobenzyl-based caged complex.[9]
ZinCleav-1 (Zn2+ complex)-0.0055Metal coordination can affect photocleavage.[9]

Note: The quantum yield for nitrobenzyl acetamide derivatives can be expected to be in a similar range to other N-substituted nitrobenzyl compounds. Empirical determination is recommended for specific constructs.

Troubleshooting

IssuePossible CauseSolution
Low CuAAC Yield Oxidation of Cu(I) to Cu(II)Use a freshly prepared sodium ascorbate solution. Increase the concentration of the THPTA ligand.[4]
Inactive reagentsVerify the integrity of the azide and alkyne functionalities.
Low SPAAC Yield Steric hindranceConsider using a longer PEG spacer in the linker.[10]
Insufficient reaction timeExtend the incubation period.
Incomplete Photocleavage Insufficient light exposureIncrease irradiation time or light intensity.
Light absorption by the mediumUse a buffer that is transparent at the irradiation wavelength.
Biomolecule Damage Reactive oxygen species (in CuAAC)Use a copper-chelating ligand like THPTA and aminoguanidine.[4]
PhotodamageOptimize light exposure to the minimum required for cleavage.

Conclusion

Nitrobenzyl acetamide derivatives functionalized for click chemistry represent a sophisticated class of tools for creating light-responsive biological systems. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments with a high degree of control over molecular interactions. By combining the precision of click chemistry with the on-demand nature of photocleavage, these reagents open up new avenues for targeted drug delivery, controlled enzyme activation, and the elucidation of complex biological pathways.

References

  • Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

  • Merten, H., et al. (2016). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Designed Ankyrin Repeat Proteins (pp. 259-276). Humana Press, New York, NY.
  • Singh, A., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 14(10), 3745-3752. [Link]

  • Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Kennedy, D. P., et al. (2009). Photoinduced release of Zn2+ with ZinCleav-1: a nitrobenzyl-based caged complex. Journal of the American Chemical Society, 131(48), 17590–17599. [Link]

  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • Hasan, A., et al. (1997). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Photochemistry and photobiology, 66(1), 51–56. [Link]

  • Dhulipala, G., Rubio, M., Michael, K., & Miksovska, J. (2009). Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound. The Journal of Physical Chemistry B, 113(36), 12378–12384.

Sources

Application Note: Chemoselective Reduction of Nitro Groups in Chloroacetamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Paradox

In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs), the chloroacetamide moiety serves as a critical electrophilic "warhead" designed to form covalent bonds with cysteine residues in target proteins (e.g., BTK, EGFR).

A common synthetic bottleneck arises when a nitro group (


) must be reduced to an aniline (

) in the presence of this chloroacetamide. Standard catalytic hydrogenation (

, Pd/C) is catastrophic in this context. The conditions required to reduce the nitro group almost invariably lead to hydrodechlorination (cleavage of the C-Cl bond), destroying the pharmacophore.

This Application Note details three field-proven, chemoselective protocols designed to reduce the nitro group while preserving the labile


-haloamide warhead.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The reduction of a nitro group requires the transfer of 6 electrons and 6 protons. The competition lies between the reduction of the nitrogen-oxygen bonds and the hydrogenolysis of the carbon-chlorine bond.

  • Pathway A (Desired):

    
     (Nitro Reduction)
    
  • Pathway B (Undesired):

    
     (Hydrodehalogenation)
    

Why Pd/C Fails: Palladium facilitates the oxidative addition into the C-Cl bond, followed by reductive elimination in the presence of hydrogen. Why Fe/Sn Succeed: Dissolving Metal Reductions (Single Electron Transfer) rely on redox potentials that are generally insufficient to cleave the C-Cl bond under mild conditions, provided the pH is controlled.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Substrate: Nitro-Chloroacetamide Solubility Is substrate soluble in aqueous alcohols? Start->Solubility Scale Scale of Reaction Solubility->Scale Yes SnMethod Method B: SnCl2 (For Lipophilic Substrates) Solubility->SnMethod No (Lipophilic only) FeMethod Method A: Fe / NH4Cl (The Gold Standard) Scale->FeMethod > 1 gram (Scalable) Dithionite Method C: Na2S2O4 (Mildest / Green) Scale->Dithionite < 100 mg (High Throughput)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on solubility and scale.

Comparative Analysis of Methods

FeatureMethod A: Fe / NH4Cl Method B: SnCl2 Method C: Na2S2O4 Catalytic H2 (Pd/C)
Chemoselectivity ExcellentExcellentVery GoodPoor (Dehalogenation risk)
Reaction pH Near Neutral (5.5 - 6.5)AcidicBasic/NeutralNeutral
Workup Difficulty Moderate (Iron sludge)High (Emulsions)Low (Aqueous wash)Low (Filtration)
Scalability High (Kg scale proven)Low (Toxic waste)ModerateHigh
Atom Economy GoodPoor (Stoichiometric Sn)GoodExcellent

Detailed Protocols

Method A: Activated Iron / Ammonium Chloride (The Gold Standard)

Recommended for: Gram-to-kilogram scale, robust substrates.

Principle: Iron powder acts as the electron source. Ammonium chloride acts as a weak proton donor (electrolyte), preventing the medium from becoming too basic (which would hydrolyze the amide) or too acidic (which might attack the product).

Reagents:
  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv) - Must be fine powder, <325 mesh preferred.

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1) or Methanol/THF/Water (2:2:1) for solubility.

Protocol:
  • Activation (Optional but Recommended): Wash the iron powder with 2% HCl for 1 minute, then rinse thoroughly with water and ethanol. This removes surface oxides and reduces induction time.

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (magnetic stirring often fails with heavy iron loads), dissolve the substrate in the solvent mixture.

  • Addition: Add the NH4Cl and the Iron powder.

  • Reaction: Heat to 70°C (Reflux) . Vigorous stirring is critical to keep the iron suspended.

  • Monitoring: Monitor by LCMS. The reaction typically completes in 1–4 hours. Look for the disappearance of the Nitro peak (

    
    ) and appearance of the Aniline (
    
    
    
    or
    
    
    depending on ionization).
  • Workup (The Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides.

    • Wash: Wash the Celite cake with hot ethanol.

    • Concentration: Concentrate the filtrate to remove organics.

    • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (EtOAc).

    • Dry/Concentrate: Dry over

      
       and concentrate.
      

Validation Check: Check


 NMR. The 

-protons of the chloroacetamide (singlet around 4.0–4.2 ppm) must remain a singlet (integrating to 2H). If they split or shift significantly, dehalogenation may have occurred.
Method B: Stannous Chloride ( )

Recommended for: Small scale, highly lipophilic substrates insoluble in water/alcohol mixtures.

Principle:


 functions as a reducing agent in organic solvents (EtOH/EtOAc).[1] It is highly selective but generates tin salts that cause notorious emulsions.
Reagents:
  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)[1]
    
  • Solvent: Ethanol or Ethyl Acetate.[1]

Protocol:
  • Setup: Dissolve substrate in Ethanol or EtOAc.[1]

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 50–60°C . (Can often run at RT, but slower).

  • Workup (Emulsion Management):

    • Cool to room temperature.[1][2][3][4][5]

    • Crucial Step: Adjust pH to ~8 using saturated Sodium Bicarbonate (

      
      )  or 1M NaOH. This precipitates tin hydroxides.
      
    • Alternative: Add a 10% solution of Potassium Sodium Tartrate (Rochelle Salt) and stir for 1 hour. This chelates the tin and breaks the emulsion effectively.

    • Filter through Celite or extract directly if layers separate clearly.

Method C: Sodium Dithionite ( )

Recommended for: High-throughput screening, mild conditions, parallel synthesis.

Principle: Dithionite is a potent reducing agent in aqueous media. It is often used with a Phase Transfer Catalyst (PTC) for organic substrates.

Reagents:
  • Substrate (1.0 equiv)

  • Sodium Dithionite (3.0 - 5.0 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) - Maintains pH.
    
  • Viologen or TBAHS (Catalytic, 0.1 equiv) - Electron transfer agent/PTC.

  • Solvent: DMF/Water (9:[6]1) or DCM/Water (1:1).

Protocol:
  • Setup: Dissolve substrate in the organic solvent.

  • Solution Prep: Dissolve

    
     and 
    
    
    
    in water.
  • Combination: Add the aqueous solution to the organic phase. Add the catalyst.

  • Reaction: Stir vigorously at Room Temperature or mild heat (40°C).

  • Workup: Separate layers. The product is usually in the organic layer. Wash with brine.[1][3]

Troubleshooting & QC

Common Failure Modes
SymptomProbable CauseCorrective Action
Stalled Reaction (Fe) Iron surface passivationAdd 1 drop of Acetic Acid or use "Activated Iron" (HCl wash). Increase stirring speed.
Dehalogenation Observed Reaction too energetic or wrong metalEnsure temperature is <80°C. Do not use Zn/HCl (too aggressive). Switch to SnCl2.
Product Trapped in Sludge Iron oxides adsorbing productWash the Celite cake with 10% MeOH in DCM.
LCMS shows M-16 (Nitroso) Incomplete reductionReaction stopped too early. Add more reducing agent and heat longer.
Visualizing the Workup Flow (Fe/NH4Cl)

WorkupFlow Rxn Reaction Mixture (Fe sludge + Product) Filter Celite Filtration (Hot) Rxn->Filter Cake Iron Waste (Discard) Filter->Cake Filtrate Filtrate (EtOH/H2O + Product) Filter->Filtrate Conc Concentrate (Remove EtOH) Filtrate->Conc Extract Extract w/ EtOAc Conc->Extract

Figure 2: Workup workflow for Iron/Ammonium Chloride reduction to ensure maximum recovery.

References

  • Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, 22(22), 3189–3195.[2] Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • Romero, A. H., et al. (2013).[6] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45, 2043-2050.[6] Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Link

  • Common Organic Chemistry. "Nitro Reduction: Fe/NH4Cl Conditions." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Chloroacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for handling a common challenge in organic synthesis: the removal of unreacted chloroacetyl chloride from reaction mixtures. As a highly reactive bifunctional molecule, chloroacetyl chloride is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its reactivity also necessitates careful planning for its removal post-reaction to ensure product purity and prevent unwanted side reactions.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. The aim is to move beyond simple procedural lists and delve into the chemical principles that underpin successful purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

General Considerations

Q1: What are the primary safety concerns when working with chloroacetyl chloride and its removal?

A1: Chloroacetyl chloride is a corrosive and toxic substance that reacts violently with water and other protic compounds like alcohols and amines.[1][3] The primary hazards include:

  • Generation of Hydrochloric Acid (HCl): Reaction with water, even atmospheric moisture, produces corrosive HCl gas.[4][5] This can cause severe respiratory tract irritation and damage to equipment. All manipulations should be performed in a well-ventilated fume hood.[6][7]

  • Lachrymator: It is a potent lachrymator, causing severe eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves, is mandatory.[5][7]

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[5][7]

  • Exothermic Reactions: Quenching procedures can be highly exothermic. Therefore, slow, controlled addition of quenching agents to the cooled reaction mixture is crucial to manage the heat generated.

Always consult the Safety Data Sheet (SDS) before use and handle with extreme caution.[5][8]

Q2: I've completed my reaction. What is the first step I should consider for removing excess chloroacetyl chloride?

A2: The first and most critical step is to safely and effectively "quench" the unreacted chloroacetyl chloride. This involves converting the highly reactive acyl chloride into a less reactive and more easily removable derivative. The choice of quenching agent depends on the stability of your desired product and the solvent system.

Troubleshooting: Quenching & Work-up Procedures

Q3: My desired product is an amide, formed by reacting an amine with chloroacetyl chloride. How should I quench the excess reagent?

A3: A common and effective method is to use an aqueous quench. Since your product is an amide, it is likely stable to aqueous conditions.

  • Principle: Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and HCl.[4] The chloroacetic acid is water-soluble and can be easily separated from your organic product during an extractive work-up.

Quenching_Workflow start Reaction Mixture (Product + unreacted Chloroacetyl Chloride) quench Slowly add to ice-cold aqueous solution (e.g., water, dilute base) start->quench Quenching Step extract Perform Extractive Work-up (e.g., with Ethyl Acetate) quench->extract Phase Separation wash Wash organic layer with: 1. Water 2. Brine extract->wash Impurity Removal dry Dry organic layer (e.g., Na2SO4 or MgSO4) wash->dry Water Removal end Purified Product in Organic Solvent dry->end Final Solution

Experimental Protocol: Aqueous Quench and Extraction

  • Cooling: Cool the reaction vessel in an ice-water bath to manage the exothermic nature of the quench.

  • Quenching: Slowly and carefully add the reaction mixture to a separate flask containing ice-cold water or a dilute aqueous base (e.g., sodium bicarbonate solution). The base will neutralize the HCl formed during the reaction and quench.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the desired product with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the crude product.

Q4: I've noticed a sticky or oily product after quenching in water instead of a precipitate. What should I do?

A4: This is a common issue, particularly if the product has a lower melting point or is not highly crystalline. Instead of filtration, an extractive work-up is the recommended approach.

  • Causality: The "sticky product" is likely your desired compound, which is not precipitating cleanly from the aqueous mixture. Pouring the reaction mixture into cold water is intended to precipitate the product, but this is only effective for solid, insoluble compounds.[9][10]

  • Solution: Proceed with a standard liquid-liquid extraction as described in the protocol above (A3). The organic solvent will dissolve your product, allowing for its separation from the aqueous phase containing the quenched chloroacetyl chloride byproducts.[10]

Q5: My product contains a functional group that is sensitive to water (e.g., another acyl chloride, a silyl ether). How can I remove unreacted chloroacetyl chloride?

A5: In this scenario, an aqueous quench must be avoided. A non-aqueous work-up is necessary.

  • Option 1: Quenching with an Alcohol:

    • Principle: Chloroacetyl chloride reacts with alcohols to form the corresponding ester (e.g., ethyl chloroacetate if ethanol is used) and HCl.[11][12] This ester is typically more volatile than the desired product and can be removed under high vacuum or by chromatography.

    • Procedure: Cool the reaction mixture and add a slight excess of a simple, anhydrous alcohol like methanol or ethanol. The reaction is still exothermic, so slow addition is key.

  • Option 2: Distillation (for volatile products):

    • Principle: If your desired product has a significantly different boiling point from chloroacetyl chloride (Boiling Point: 105-106 °C), fractional distillation can be an effective purification method.[1][13]

    • Considerations: This is most suitable when the product is thermally stable and more volatile than the starting material or any polymeric byproducts.

  • Option 3: Chromatographic Purification:

    • Principle: Direct loading of the crude reaction mixture onto a silica gel column for purification. The highly polar chloroacetyl chloride and its byproducts will have different retention times than your less polar product.

    • Caveat: Chloroacetyl chloride can react with the silica gel or residual water in the solvent. It is often preferable to perform a preliminary non-aqueous quench before chromatography.

Non_Aqueous_Decision_Tree start Reaction Complete (Water-Sensitive Product) check_volatility Is the product thermally stable and volatile? start->check_volatility distillation Fractional Distillation check_volatility->distillation Yes non_volatile Product is non-volatile or thermally sensitive check_volatility->non_volatile No quench_alcohol Quench with Anhydrous Alcohol (e.g., Ethanol) non_volatile->quench_alcohol chromatography Silica Gel Chromatography quench_alcohol->chromatography

Advanced Purification Techniques

Q6: My product and chloroacetyl chloride are difficult to separate by extraction or distillation. Are there other methods?

A6: Yes, for challenging separations, more advanced techniques can be employed.

  • Azeotropic Distillation: This technique involves adding a substance (an azeotrope-former) to the mixture that forms a constant-boiling-point mixture (an azeotrope) with one of the components. This can facilitate the separation of compounds with close boiling points. For instance, hydrocarbons like heptane can form an azeotrope with chloroacetyl chloride, allowing for its removal at a lower temperature.[14]

  • Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. An amine-based scavenger resin could be used to react with the excess chloroacetyl chloride, forming a resin-bound amide. The solid resin can then be simply filtered off, leaving the purified product in solution.

Data Summary

Table 1: Physical Properties of Chloroacetyl Chloride and Common Quenching Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
Chloroacetyl Chloride112.94105-106[1][13]Reacts violently[1][4]
Chloroacetic Acid94.50189Very soluble
Ethyl Chloroacetate122.55144-146Slightly soluble
Hydrochloric Acid36.46-85.05Very soluble

This table highlights the significant difference in water solubility between chloroacetyl chloride and its primary aqueous quench product, chloroacetic acid, which is the basis for effective extractive work-up.

References

  • Wikipedia. (2023). Chloroacetyl chloride. Retrieved from [Link]

  • ChemBK. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • KSC. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

  • Sunrise Group. (n.d.). Chloroacetyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]

  • Horsley, L. H. (1973). U.S. Patent No. 3,763,023. U.S.
  • Zauxi. (n.d.). Chloroacetyl Chloride Production Line. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. Retrieved from [Link]

  • Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
  • European Patent Office. (1981).
  • European Patent Office. (1983).
  • Journal of Chemical Education. (1993). Kinetic study of the reaction between ethanol and chloroacetyl chloride in chloroform. 80(1), 83.
  • Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • PubMed. (2006). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. J Org Chem, 71(19), 7185-94.
  • Yufeng. (2023). Process For The Preparation Of Chloroacetyl Chloride. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Manufacturing of chloroacetylchloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Ovid. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99.
  • Brainly.in. (2018). Chloroacetyl chloride reaction with alcohol. Retrieved from [Link]

  • Reddit. (2023). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • YouTube. (2020). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • ResearchGate. (2019). Problem regarding post synthetic workup?. Retrieved from [Link]

  • MDPI. (2022).

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Technical Support Center: N-Methylation of Nitrobenzyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the N-methylation of nitrobenzyl acetamides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this transformation. N-methylated amides are crucial motifs in pharmaceuticals, as methylation can significantly enhance properties like metabolic stability, membrane permeability, and binding affinity.[1][2] However, the N-methylation of amides, particularly those with functional groups like the nitro group, presents unique challenges.[3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of an amide generally more difficult than the N-methylation of an amine?

The difficulty arises from the reduced nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This resonance stabilization makes the nitrogen less electron-rich and therefore a weaker nucleophile compared to an amine nitrogen. Consequently, more forcing conditions, such as stronger bases and higher temperatures, are often required to achieve methylation.[4]

Q2: What is the fundamental mechanism for N-methylation of a primary amide?

The reaction typically proceeds via a two-step sequence:

  • Deprotonation: A base removes the acidic proton from the amide nitrogen, generating an amidate anion. This is often the rate-limiting step.

  • Nucleophilic Attack: The resulting amidate anion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in an SN2 reaction to form the N-methylated product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Amide R-C(O)NH-R' Amidate [R-C(O)N⁻-R'] Amidate Anion Amide->Amidate B: Base Base Base->Amidate H+ Amidate_2 [R-C(O)N⁻-R'] MethylatingAgent CH₃-X LeavingGroup X⁻ MethylatingAgent->LeavingGroup N_Methylated_Product R-C(O)N(CH₃)-R' N-Methylated Amide Amidate_2->N_Methylated_Product Nucleophilic Attack

Caption: General mechanism of amide N-methylation.

Q3: How does the nitrobenzyl group in my substrate affect the reaction?

The nitro group is a strong electron-withdrawing group. This has two main consequences:

  • Increased Acidity: It increases the acidity of the amide N-H proton, making deprotonation easier. This can be advantageous, potentially allowing for the use of milder bases compared to amides without such electron-withdrawing groups.[3]

  • Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions (e.g., using H₂ and some transition metal catalysts), which would lead to undesired byproducts.[5][6] It is crucial to select a methylation method that is compatible with the nitro functionality.

Troubleshooting Guide

This section addresses common problems encountered during the N-methylation of nitrobenzyl acetamides.

Problem: Low to No Conversion of Starting Material

You've run the reaction, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Cause Scientific Rationale & Explanation Actionable Solution
1. Ineffective Deprotonation The pKa of the amide N-H, while lowered by the nitro group, may still be too high for the chosen base. If the amidate anion is not formed efficiently, the reaction cannot proceed.Switch to a stronger base. Carbonate bases are often effective. For example, cesium carbonate (Cs₂CO₃) is frequently more effective than potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which leads to a more reactive, "naked" anion.[7][8]
2. Insufficient Reaction Temperature The overall reaction has an activation energy barrier that must be overcome. Amide methylation often requires elevated temperatures to achieve a reasonable reaction rate.Increase the reaction temperature. Gradually increase the temperature in 10-20 °C increments. A common temperature for these reactions is 120 °C in a high-boiling solvent like toluene or DMF.[9][10]
3. Poor Reagent Quality The presence of water can quench the base and the amidate anion. Impurities in the methylating agent or solvent can inhibit the reaction.Ensure anhydrous conditions. Use freshly dried, high-purity solvents. Use a fresh bottle of the methylating agent and base. Store reagents under an inert atmosphere (e.g., Argon or Nitrogen).[8]
Problem: Significant Formation of Over-Methylated Product

The desired mono-methylated product is formed, but a significant amount of the N,N-dimethylated byproduct is also present.

Potential Cause Scientific Rationale & Explanation Actionable Solution
1. Highly Reactive Methylating Agent Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate are highly reactive and can lack selectivity, leading to a second methylation event.[3][9] The initially formed N-methyl amide can be deprotonated and react again.Use a milder, sterically hindered methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) is an excellent choice. It is a solid, non-toxic reagent that delivers a single methyl group with high monoselectivity, as the bulky ammonium salt byproduct hinders a second alkylation.[7][9][10]
2. Excessively Basic Conditions Using a very strong base or a large excess of base can maintain a high concentration of the amidate anion, promoting the second methylation step.Optimize the base. Use a milder base like Cs₂CO₃.[7][8] Use a stoichiometric amount (e.g., 2 equivalents) rather than a large excess.
3. Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can provide the opportunity for the slower, second methylation to occur.Monitor the reaction closely. Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as full conversion is achieved.[8]

G cluster_workflow Troubleshooting Workflow Start Reaction Complete? node_A Low Yield? (High SM) Start->node_A node_B Byproducts? (Over-methylation) Start->node_B SM Starting Material Base + Base + CH₃-X Product Mono-methylated Product Base->Product k₁ (fast) Byproduct Over-methylated Byproduct Product->Byproduct k₂ (slow) + Base, + CH₃-X node_A1 Increase Base Strength (e.g., KOH -> Cs₂CO₃) node_A->node_A1 node_A2 Increase Temperature node_A->node_A2 node_B1 Use Selective Reagent (e.g., MeI -> PhMe₃NI) node_B->node_B1 node_B2 Monitor Reaction Time node_B->node_B2

Caption: Troubleshooting workflow for N-methylation.

Problem: Formation of O-Methylated Byproduct

An isomer is detected, which mass spectrometry confirms to be an O-methylated product (an imidate ester).

Potential Cause Scientific Rationale & Explanation Actionable Solution
1. Ambident Nucleophile The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. While N-alkylation is usually thermodynamically favored, O-alkylation can occur, especially under certain conditions.The choice of solvent and counter-ion can influence the N/O selectivity. Hard cations (like Li⁺) tend to associate with the hard oxygen atom, favoring N-alkylation. Polar aprotic solvents (like DMSO) can also favor N-alkylation.[11] However, the most robust solution is often changing the methylation strategy entirely.
2. Inappropriate Reagent System Some reagent systems are more prone to O-alkylation than others. For example, direct methylation with highly reactive agents like methyl iodide can sometimes lead to mixtures.[11]A switch to a more selective protocol, such as the PhMe₃NI method, typically circumvents this issue, showing excellent selectivity for N-methylation.[7][10] Alternatively, a two-step procedure involving silylation followed by a Chapman-type rearrangement can provide high selectivity for the N-methylated product.[11]

G Product_N N-Alkylation Product (Thermodynamically Favored) Product_O O-Alkylation Product (Kinetically Possible) Methyl + CH₃-X Amidate_N Amidate_N Amidate_O Amidate_O Amidate_N->Product_N N-attack Amidate_O->Product_O O-attack

Caption: Competing N- vs. O-alkylation pathways.

Recommended Experimental Protocol

Based on current literature, the following protocol using phenyl trimethylammonium iodide (PhMe₃NI) is highly recommended for achieving clean, high-yielding, and selective mono-N-methylation of nitrobenzyl acetamides.[7][9][10] This method avoids many of the pitfalls of traditional agents, such as over-methylation and the use of highly toxic reagents.[3]

Protocol: Monoselective N-Methylation using PhMe₃NI

Materials:

  • Nitrobenzyl acetamide substrate (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Reaction vial with a screw cap and magnetic stir bar

Procedure:

  • Vessel Preparation: To an 8 mL glass vial equipped with a magnetic stir bar, add the nitrobenzyl acetamide (e.g., 100 mg, 1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).

  • Inerting: Seal the vial with a septum screw cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the substrate.

  • Reaction: Replace the septum cap with a solid screw cap. Place the vial in a preheated heating block at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after cooling) and analyzing by TLC or LC-MS. Typical reaction times are 12-24 hours.[7][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (e.g., 2 mL) to the vial.

    • Extract the product into an organic solvent like ethyl acetate (EtOAc) three times (e.g., 3 x 15 mL).

    • Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated nitrobenzyl acetamide.[7]

References

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS. Available at: [Link]

  • Review on N-methylation - The Curious Wavefunction. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available at: [Link]

  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters. Available at: [Link]

  • Pd/Ni catalyzed selective N–H/C–H methylation of amides by using peroxides as the methylating reagents via a radical process. Organic Chemistry Frontiers. Available at: [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Figshare. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. Available at: [Link]

  • Catalytic processes for the N‐methylation of amide. ResearchGate. Available at: [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]

  • CN109134270B - A kind of reaction method of nitro compound N-methylation. Google Patents.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. Available at: [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. Available at: [Link]

  • N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Scientific Update. Available at: [Link]

  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Chemistry – A European Journal. Available at: [Link]

  • Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. ChemRxiv. Available at: [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-042 Status: Active Last Updated: February 16, 2026 Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary

This guide provides technical support for the purification of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide , a critical intermediate often used in the synthesis of heterocyclic bioactive compounds. Due to the presence of the reactive


-chloroacetamide pharmacophore and the nitro-aromatic system, this molecule presents specific challenges: hydrolytic instability , oiling out , and sensitization risks .

This document outlines a validated Two-Solvent Recrystallization protocol designed to maximize purity (>98% HPLC) while preserving the integrity of the labile C-Cl bond.

Module 1: The "Golden Path" Protocol

Solvent System Selection Logic

We recommend Ethyl Acetate (EtOAc) and n-Heptane as the primary solvent system.

  • Why not Ethanol/Water? While common for amides, the

    
    -chloro group is susceptible to solvolysis (nucleophilic attack) by water or alcohols at high temperatures, especially if traces of basic amine starting material remain. EtOAc is aprotic and chemically inert toward the alkyl chloride.
    
  • Why Heptane? It acts as an ideal anti-solvent to induce controlled crystallization without freezing the impurity (unreacted amine) into the lattice.

Step-by-Step Methodology
Pre-Requisite: Acid Wash (Critical)

Before recrystallization, the crude solid must be free of unreacted N-methyl-3-nitrobenzylamine. Basic amines catalyze the polymerization of


-chloroacetamides.
  • Dissolve crude material in Dichloromethane (DCM).

  • Wash with 1M HCl (cold, 2x).

  • Wash with Brine (1x).

  • Dry over

    
    , filter, and concentrate to a solid.
    
Recrystallization Protocol

1. Dissolution:

  • Transfer the acid-washed solid to an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).

  • Heat to a gentle reflux (

    
    ) with magnetic stirring.
    
  • Note: If the solution is dark/opaque, perform a hot filtration through a Celite pad to remove insoluble inorganic salts.

2. The Cloud Point:

  • Maintain reflux. Add n-Heptane dropwise down the condenser or side of the flask.

  • Continue addition until a persistent turbidity (cloudiness) is observed.[1][2]

  • Add just enough EtOAc (dropwise) to clear the solution again.

3. Controlled Cooling:

  • Remove from heat.[2][3][4] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

  • Technical Insight: Rapid cooling on glass/benchtop induces "oiling out" (liquid-liquid phase separation) rather than crystallization.

4. Collection:

  • Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes.
    
  • Filter the crystals using a Büchner funnel.[1][3][4][5]

  • Wash the cake with cold Heptane/EtOAc (4:1 ratio).

  • Dry under vacuum at

    
     (Do not exceed 
    
    
    
    to prevent thermal degradation).

Module 2: Troubleshooting Matrix

Use this matrix to diagnose issues during the purification process.

Symptom Probable Cause Corrective Action
Oiling Out (Product forms a liquid layer at the bottom instead of crystals)Solution cooled too fast or impurity profile is too high.1. Reheat to dissolve the oil.2. Add a seed crystal of pure product.3. Stir vigorously while cooling to induce nucleation.4. Add slightly more EtOAc to lower saturation.
Low Yield (<50%)Too much solvent used or product is too soluble in the mother liquor.1. Concentrate the mother liquor by 50% and repeat cooling.2. Increase the ratio of Heptane (Anti-solvent) in the next run.
Persistent Yellow Color Nitro-based impurities trapped in the crystal lattice.1. Perform a carbon treatment: Add activated charcoal to the hot EtOAc solution, stir for 5 mins, then hot filter.2. Recrystallize from MTBE/Methanol (5:1) as an alternative system.
Melting Point Depression (Wide range)Solvent inclusion or hydrolysis product (alcoholysis).1. Dry the sample for 12h under high vacuum.2. Check NMR for ethyl ether formation (if Ethanol was used). Switch to EtOAc/Heptane.

Module 3: Visualization & Logic

Figure 1: Recrystallization Workflow

Caption: Logical flow for the purification of labile alpha-chloroacetamides.

RecrystallizationFlow Start Crude Solid (Post-Reaction) AcidWash Acid Wash (Remove Amine Catalyst) Start->AcidWash Dissolve Dissolve in Hot EtOAc (Reflux) AcidWash->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts/Charcoal) CheckSol->HotFilter No (Solids present) AddAnti Add n-Heptane (Until Turbid) CheckSol->AddAnti Yes HotFilter->AddAnti Cooling Slow Cooling (RT -> 0°C) AddAnti->Cooling Oiling TROUBLE: Oiling Out Cooling->Oiling Liquid Phase Separation Filter Vacuum Filtration & Wash Cooling->Filter Crystals Formed Seed Reheat & Add Seed Crystal Oiling->Seed Seed->Cooling Dry Vacuum Dry (<50°C) Filter->Dry

[6][7][8]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol for this recrystallization?

Technical Answer: While alcohols are excellent solvents for amides, we advise caution. The


-chloro moiety is an electrophile. Prolonged heating in protic solvents (alcohols), especially if the pH is not strictly neutral, can lead to the displacement of the chloride by the alkoxide (forming the ether analog). If you must use alcohols, use Isopropanol (IPA)  as it is less nucleophilic than Methanol, or ensure the heating time is minimized.

Q2: The material is irritating my eyes/skin. What is happening?

Safety Warning: This compound is an alkylating agent and a potent sensitizer (lachrymator). It can covalently bind to cysteine residues in proteins. [6] * Action: Always handle in a fume hood.

  • Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the reactive alkyl chloride before cleaning.

Q3: How do I store the purified material?

Recommendation: Store in a tightly sealed container at 2-8°C , protected from light. Moisture can slowly hydrolyze the C-Cl bond over months, releasing HCl and degrading the compound.

Q4: I see a small impurity at ~1.5 mins in UPLC that wasn't there before. What is it?

Diagnostic: If you used Acetone or heated the material excessively, this is likely the Finkelstein product (if iodide was present) or a hydrolysis byproduct (hydroxy-acetamide). If the impurity mass is +14 or +28, check for methyl/ethyl ester formation from solvent interaction.

References

  • CN111004141A. (2020).[4] Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1927). Chloroacetamide.[7][6][8][9] Org. Synth. 1927, 7,[1] 16. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Challenges of Nitrobenzyl Acetamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing a common yet critical challenge in experimental workflows: the poor aqueous solubility of nitrobenzyl acetamides. As a class of compounds frequently utilized in drug discovery and chemical biology, their inherent hydrophobicity often leads to precipitation in the aqueous buffers required for biological assays. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of nitrobenzyl acetamides.

Q1: What are nitrobenzyl acetamides, and why are they poorly soluble in aqueous buffers?

Nitrobenzyl acetamides are organic molecules characterized by a benzene ring substituted with both a nitro group (-NO₂) and an acetamide group (-NHCOCH₃), often with additional alkyl or other functional groups. The core of the issue lies in the molecule's overall nonpolar nature. The benzene ring is inherently hydrophobic, and while the nitro and acetamide groups add some polarity, the carbon skeleton often dominates, making the compound resistant to dissolving in polar solvents like water.[1] Dissolving a substance requires solvent molecules to surround the solute molecules, a process that is energetically unfavorable when a large, nonpolar surface is introduced into the highly ordered hydrogen-bonding network of water.[2]

Q2: What are the primary factors that control the solubility of my compound?

Several key factors dictate the solubility of any compound in an aqueous buffer. Understanding these is the first step to effective troubleshooting.

  • pH: Most drug compounds are ionizable, meaning their charge state can change with pH.[3] For a weakly acidic or basic compound, solubility is highly pH-dependent.[3][4]

  • Temperature: For most solid organic compounds, solubility increases with temperature as the additional energy helps overcome the forces holding the crystal lattice together.[5][6]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8][9]

  • Buffer Composition: The specific ions in your buffer can sometimes interact with your compound, either enhancing or decreasing solubility. For example, phosphate buffers are known to sometimes form complexes with divalent cations, which could indirectly affect your system.[10]

  • Molecular Size and Structure: Larger molecules are generally harder to solvate and thus less soluble.[5][8] The specific arrangement of functional groups also plays a significant role.

Q3: How does the choice of buffer affect my experiment?

The buffer you choose is critical not just for pH maintenance, but also for its compatibility with your compound and downstream assay. Different buffers have optimal pH ranges and distinct chemical properties.

Buffer SystemTypical pH RangeKey Considerations
Phosphate (PBS) 5.8 - 8.0Physiologically relevant ionic strength. Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. Temperature can affect pKa.[10][11]
Tris 7.0 - 9.0Widely used in molecular biology. Its pH is highly sensitive to temperature changes. Can interact with some enzymes.[11]
HEPES 6.8 - 8.2Often favored in cell culture because its pKa is less sensitive to temperature and it doesn't typically bind metal ions.[11][12]
Acetate 3.6 - 5.6Useful for experiments requiring acidic conditions.[11][12]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic, question-and-answer guide to directly address solubility problems you may encounter during your experiments.

Q4: My nitrobenzyl acetamide powder is not visibly dissolving in my prepared aqueous buffer. What are the first things I should try?

When initial dissolution fails, a systematic approach is key. This workflow helps rule out simple physical issues before moving to more complex chemical modifications.

G Start Start: Compound fails to dissolve Vortex 1. Vortex Vigorously (1-2 minutes) Start->Vortex Sonicate 2. Sonicate (5-15 minutes in water bath) Vortex->Sonicate Heat 3. Gentle Warming (37-40°C) Monitor for degradation Sonicate->Heat Assess Assess Solubility Heat->Assess Success Dissolved! Proceed with experiment Assess->Success Yes Failure Still Insoluble Proceed to Q5 Assess->Failure No G cluster_0 Aqueous Buffer Only cluster_1 Aqueous Buffer + Co-solvent Compound Hydrophobic Compound Water Water Molecules Compound->Water Precipitates (Unfavorable Interaction) Compound2 Hydrophobic Compound Cosolvent Co-solvent Compound2->Cosolvent Solvated (Favorable Interaction) Water2 Water Molecules

Caption: Co-solvents reduce solvent polarity, enabling solvation of hydrophobic compounds.

Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve your nitrobenzyl acetamide in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Determine Final Co-solvent Concentration: Critically, determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). This is often between 0.1% and 1%.

  • Serial Dilution (Recommended): Instead of a single large dilution, perform serial dilutions. For example, dilute your 50 mM stock in DMSO to 5 mM in DMSO first.

  • Final Dilution: Add a small volume of your stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.

  • Observation: Observe the solution carefully. If it remains clear, you have successfully prepared your working solution. If it turns cloudy or you see precipitate, you may need to increase the final co-solvent percentage (if tolerable) or try an alternative strategy.

Commonly Used Co-solvents:

Co-solventPolarityNotes
DMSO Highly Polar AproticExcellent solubilizing power for many organic compounds. Can be toxic to cells at >1% v/v. [13]
Ethanol Polar ProticLess toxic than DMSO but may have lower solubilizing power for very hydrophobic compounds. [8][]
Polyethylene Glycol (PEG 300/400) PolarGenerally low toxicity and often used in parenteral formulations. [8]
Propylene Glycol PolarAnother low-toxicity option commonly used in pharmaceutical formulations. [8]
Q6: Can I use pH to increase the solubility of my nitrobenzyl acetamide?

Yes, if your compound has an ionizable group, pH adjustment is a powerful tool. [15][16]The acetamide group contains a nitrogen atom that can be weakly basic, while other substituents on the molecule could be acidic. The solubility of a compound is lowest at its isoelectric point and increases as it becomes more charged.

  • For weakly acidic compounds, solubility increases as the pH rises above the pKa (deprotonation leads to a charged anion). [3][17]* For weakly basic compounds, solubility increases as the pH falls below the pKa (protonation leads to a charged cation). [3][17] Protocol: pH-Based Solubility Screen

  • Estimate pKa: Use chemical prediction software (e.g., ChemDraw, MarvinSketch) to estimate the pKa of your specific nitrobenzyl acetamide. This will tell you if it's likely to be acidic or basic and in what pH range its charge state will change.

  • Prepare a Series of Buffers: Make small volumes of buffers spanning a range of pH values around the predicted pKa (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Test Solubility: Add a small, known amount of your compound to each buffer and attempt to dissolve it using the physical methods from Q4.

  • Analyze and Select: Identify the pH at which your compound is most soluble. You must then confirm that this optimal pH is compatible with your biological assay. According to Le Châtelier's Principle, adding acid (H⁺) to a solution of a salt with a basic anion will drive the equilibrium to dissolve more of the solid. [17][18]

Q7: I'm limited to a very low co-solvent concentration and a fixed physiological pH. What other options do I have?

When traditional methods are incompatible with your experimental constraints, advanced formulation strategies are necessary. The most common and effective of these is the use of cyclodextrins.

The Mechanism of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic. [19][20]This structure allows them to encapsulate a poorly soluble "guest" molecule, like your nitrobenzyl acetamide, within their hydrophobic core. [21][22]The resulting "inclusion complex" presents a hydrophilic exterior to the water, effectively solubilizing the entire package. [19]

G Compound Nitrobenzyl Acetamide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Buffer Complex->Water Dissolves

Caption: Cyclodextrins form inclusion complexes to solubilize hydrophobic molecules.

Protocol: Using Cyclodextrins for Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1-10% (w/v) or higher, depending on the required solubility enhancement.

  • Add Compound: Add your nitrobenzyl acetamide directly to the cyclodextrin-containing buffer.

  • Facilitate Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at room temperature or with gentle heat to facilitate the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining undissolved material.

  • Use the Supernatant: The clear supernatant contains your solubilized compound, ready for use in your experiment. It is advisable to determine the final concentration of your compound in this solution via UV-Vis spectroscopy or HPLC.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Preprints.org. [Link]

  • 8.11 pH and Solubility. (n.d.). AP Chemistry. [Link]

  • pH and Solubility - AP Chem. (2025, August 15). Fiveable. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (n.d.). PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]

  • SOLUBILITY. (n.d.). University of Wisconsin-Green Bay. [Link]

  • Universal buffers for use in biochemistry and biophysical experiments. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. [Link]

  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate. [Link]

  • How Do Biological Buffers Work? (2025, October 9). The Science Blog - Chemical Manufacturing. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). PharmaTutor. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010, June 30). PubMed. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • Unit 4: Solubility and Factors Affecting Solubility. (n.d.). StudySmarter US. [Link]

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Technical Support Center: Stability of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address common questions and concerns regarding the stability of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide at room temperature, offering insights into its handling, storage, and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide at room temperature?

A1: Based on its chemical structure, the two primary stability concerns for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide are its susceptibility to hydrolysis and photodegradation. The chloroacetamide functional group can undergo hydrolysis, while the nitrobenzyl group is inherently sensitive to light.

Q2: What are the likely degradation products of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide?

A2: The potential degradation products are primarily formed through two pathways:

  • Hydrolysis: The chloroacetamide moiety is susceptible to both acid and base-catalyzed hydrolysis.[1] This can result in the substitution of the chlorine atom to form N-methyl-N-(3-nitro-benzyl)-2-hydroxy-acetamide or cleavage of the amide bond to yield 3-nitrobenzylamine and chloroacetic acid.

  • Photodegradation: The 3-nitrobenzyl group is known to be photolabile. Upon exposure to light, particularly in the UV range, it can undergo complex reactions, potentially leading to the formation of nitrosobenzyl derivatives and other photoproducts.[2][3][4]

Q3: What are the recommended storage conditions for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide to ensure its stability?

A3: To minimize degradation, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide should be stored in a cool, dry, and dark environment. It is advisable to store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: How can I assess the purity and degradation of my 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and to detect and quantify any degradation products.[5][6][7] An ideal method would be a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the parent compound and its potential nitro-containing degradants absorb. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a purity check using a validated stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. 4. Always prepare solutions fresh before use and minimize their exposure to light and ambient moisture.
Appearance of new, unidentified peaks in HPLC chromatograms over time. Formation of degradation products.1. Characterize the new peaks using LC-MS to identify the degradation products. 2. Based on the identity of the degradants, determine the likely degradation pathway (hydrolysis or photolysis). 3. Implement stricter storage and handling protocols to mitigate the identified degradation pathway. For example, if photolysis is suspected, work under amber light and use amber-colored vials.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Potential degradation or absorption of moisture.1. Do not use the compound if its physical appearance has changed. 2. Discard the compromised vial and obtain a fresh one. 3. Review your storage procedures to ensure containers are tightly sealed and stored in a desiccator if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10][11][12]

Objective: To intentionally degrade 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide under various stress conditions to understand its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

    • Photodegradation: Expose a 100 µg/mL solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Optimization: The gradient, mobile phase composition, and pH may need to be optimized to achieve adequate separation of all peaks.

Visualizations

Degradation_Pathways Compound 2-Chloro-N-methyl-N- (3-nitro-benzyl)-acetamide Hydrolysis_Product_1 N-methyl-N-(3-nitro-benzyl)- 2-hydroxy-acetamide Compound->Hydrolysis_Product_1 Hydrolysis (SN2 substitution) Hydrolysis_Product_2 3-Nitrobenzylamine + Chloroacetic Acid Compound->Hydrolysis_Product_2 Hydrolysis (Amide cleavage) Photodegradation_Product Nitrosobenzyl derivatives & other photoproducts Compound->Photodegradation_Product Photodegradation (Light exposure)

Caption: Potential degradation pathways of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analysis cluster_2 Outcome Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis LCMS_Analysis LC-MS for Structural Elucidation HPLC_Analysis->LCMS_Analysis If unknown peaks Degradation_Profile Understand Degradation Profile & Develop Stability-Indicating Method HPLC_Analysis->Degradation_Profile LCMS_Analysis->Degradation_Profile

Sources

Optimizing pH for nucleophilic attack on chloroacetamide electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for Nucleophilic Attack on Chloroacetamide Electrophiles Ticket ID: CHEM-BIO-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Mechanistic Basis

Why is my reaction rate fluctuating?

The reaction between a cysteine thiol and a chloroacetamide electrophile follows an SN2 mechanism .[1] This is a bimolecular substitution where the nucleophile attacks the


-carbon, displacing the chloride leaving group.

The Critical Insight: The neutral thiol (


) is a poor nucleophile. The active species is the thiolate anion (

)
. Therefore, the reaction rate is strictly governed by the Henderson-Hasselbalch equation relative to the cysteine's pKa.


  • At pH < pKa: The population of reactive thiolate is low; reaction kinetics are sluggish.

  • At pH > pKa: Thiolate population maximizes, but competition from hydroxide (hydrolysis) and amine nucleophiles (lysine off-target) increases.

Visualization: The pH-Reactivity Landscape

The following diagram illustrates the divergent pathways determined by pH.

pH_Reactivity_Landscape cluster_inputs System Inputs Cys Cysteine (R-SH) pH_Low Acidic/Neutral (pH < 7.0) Cys->pH_Low pH_Opt Optimal Window (pH 7.5 - 8.5) Cys->pH_Opt pH_High Basic (pH > 9.0) Cys->pH_High Elec Chloroacetamide (Electrophile) Protonated Protonated Thiol (R-SH dominant) pH_Low->Protonated Maintains H+ Thiolate Thiolate Anion (R-S⁻ dominant) pH_Opt->Thiolate Deprotonation pH_High->Thiolate Lysine Deprotonated Lysine (R-NH₂) pH_High->Lysine pK_a ~10.5 reached Hydrolysis Warhead Hydrolysis (Deactivation) pH_High->Hydrolysis OH⁻ Attack NoRxn Slow/No Reaction Protonated->NoRxn Poor Nucleophile Specific Specific Covalent Modification Thiolate->Specific S_N2 Attack on Chloroacetamide OffTarget Off-Target (Lysine/N-term) Lysine->OffTarget Competitive Attack

Figure 1: Mechanistic divergence of chloroacetamide reactivity based on pH environment. Green path indicates the optimal window for specific bioconjugation.

Optimization Data & Heuristics

The "Goldilocks" Zone

For most solvent-exposed cysteines (pKa ~8.3), the optimal pH window is 7.5 to 8.5 .

ParameterpH 6.0 - 7.0pH 7.5 - 8.5 (Target)pH > 9.0
Cysteine State Mostly Protonated (

)
Mix (

)
Mostly Thiolate (

)
Reaction Rate Slow / NegligibleModerate to FastVery Fast
Selectivity High (Cys only)High (Cys dominant)Low (Cys + Lys + His)
Warhead Stability StableStable (<5% hydrolysis/day)Unstable (Rapid Hydrolysis)
Use Case Hyper-reactive active sitesStandard Labeling/InhibitionRapid labeling (risk of noise)
Expert Insight: The Microenvironment Effect

Do not assume all cysteines behave the same. A cysteine located near a basic residue (e.g., Histidine, Lysine) may have a perturbed pKa as low as 3.5-5.0 due to the inductive effect.

  • Implication: If targeting a catalytic cysteine (often low pKa), you can (and should) lower the pH to 6.0–6.5. This maintains reactivity at the target site while suppressing background noise from solvent-exposed, normal pKa cysteines.

Troubleshooting Guide (Q&A)

Issue: Low Yield / Slow Kinetics

Q: I am incubating my protein with a chloroacetamide probe at pH 7.2 for 1 hour, but labeling is <10%. Should I increase the concentration?

A: Before increasing concentration (which increases non-specific binding risk), increase the pH . At pH 7.2, a standard cysteine (pKa ~8.[2]3) is only ~7% deprotonated.

  • Step 1: Adjust buffer to pH 8.0. This increases the thiolate population to ~33% (a ~4.5x increase in effective nucleophile concentration).

  • Step 2: Ensure your buffer does not contain competing nucleophiles (e.g., avoid

    
    -mercaptoethanol or DTT during the reaction; TCEP is safe).
    
Issue: High Background / Off-Target Labeling

Q: I see multiple bands on my gel or promiscuous labeling in MS. Is my probe too reactive?

A: You are likely operating above the selectivity threshold . Chloroacetamides are less reactive than iodoacetamides, but at pH > 8.5, the


-amino group of Lysine becomes nucleophilic enough to attack.
  • Solution: Lower the pH to 7.5.

  • Check: Perform a "Lysine Control" experiment. Pre-block cysteines with iodoacetamide (high conc) at pH 8.0, then add your probe. If signal persists, it is non-cysteine reactivity.

Issue: Probe Instability

Q: My chloroacetamide stock seems to lose potency over time in buffer.

A: Chloroacetamides are susceptible to hydrolysis, generating the inactive hydroxy-acetamide.

  • Fact: While more stable than iodoacetamides, hydrolysis accelerates logarithmically with pH.

  • Protocol: Never store the electrophile in aqueous buffer. Prepare stocks in dry DMSO. Dilute into buffer immediately before use. If long incubations (>4 hours) are required at pH > 8, replenish the electrophile halfway through.

Standard Operating Procedure: pH Titration for Kinetic Profiling

Use this protocol to determine the optimal pH for your specific protein-ligand pair.

Materials:

  • Buffer A: 50 mM MES, 150 mM NaCl, pH 6.0

  • Buffer B: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • Buffer C: 50 mM TRIS, 150 mM NaCl, pH 8.5

  • Quench Solution: 100 mM DTT (freshly prepared)

Workflow:

  • Preparation: Aliquot protein (1

    
    M final) into three tubes containing Buffer A, B, and C.
    
  • Initiation: Add Chloroacetamide probe (10

    
    M final, 10x excess).
    
  • Incubation: Incubate at 25°C.

  • Time-points: Remove aliquots at 15, 30, and 60 minutes.

  • Quenching: Immediately add Quench Solution (final 10 mM DTT) to stop the reaction.

  • Readout: Analyze via Intact Protein LC-MS or SDS-PAGE.

    • Success Metric: Identify the lowest pH that achieves >80% labeling within 60 minutes.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Evaluate Labeling Efficiency CheckYield Is Yield > 80%? Start->CheckYield HighYield Yes CheckYield->HighYield Yes LowYield No (< 50%) CheckYield->LowYield No CheckSpec Check Specificity (MS or Gel) HighYield->CheckSpec Specific Specific? CheckSpec->Specific Good Optimization Complete Specific->Good Yes BadSpec Non-Specific / High Background Specific->BadSpec No Action_LowerPH Action: Lower pH by 0.5 units OR Reduce Probe Conc. BadSpec->Action_LowerPH CheckPH Current pH < 7.5? LowYield->CheckPH Action_RaisePH Action: Raise pH to 8.0 (Increase Nucleophilicity) CheckPH->Action_RaisePH Yes CheckSterics pH is already > 8.0? CheckPH->CheckSterics No Action_Conc Action: Increase Probe Conc. (Steric/Affinity Issue) CheckSterics->Action_Conc Yes

Figure 2: Logic flow for troubleshooting covalent labeling efficiency and specificity.

References

  • Lindley, H. (1959).[3] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574.

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26.

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets).

Sources

Technical Support Center: Troubleshooting the Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the Schotten-Baumann acylation. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this robust yet sometimes challenging reaction. Here, we address common issues encountered during the synthesis of amides and esters from acyl chlorides and nucleophiles like amines and alcohols. Our approach is to not only provide solutions but to also explain the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a very low conversion of my starting amine/alcohol to the desired amide/ester. What are the likely causes and how can I improve the yield?

Low conversion is a frequent challenge in Schotten-Baumann reactions and can often be attributed to several factors. Let's break down the potential culprits and their solutions.

Core Issue: Ineffective Acylation

The primary reason for low yield is often the failure of the nucleophile (your amine or alcohol) to efficiently attack the acyl chloride. This can be due to issues with the nucleophile's reactivity, competing side reactions, or improper reaction conditions.

Troubleshooting Steps & Scientific Rationale:

  • Ensure Proper pH Control and Sufficient Base : The base plays a crucial dual role in the Schotten-Baumann reaction. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3][4] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2][4][5] Secondly, for alcohol nucleophiles (especially phenols), the base deprotonates the alcohol to form a more potent alkoxide or phenoxide nucleophile.[5]

    • Protocol : Use at least one equivalent of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common practice is to use a 10% aqueous solution of the base.[6][7] For weakly nucleophilic amines, consider using a stronger organic base like pyridine, which can also act as a nucleophilic catalyst.[1][3][4]

  • Minimize Acyl Chloride Hydrolysis : A significant competing reaction is the hydrolysis of the highly reactive acyl chloride by water, which forms the corresponding carboxylic acid.[8][9][10] This side reaction consumes your electrophile and reduces the overall yield.

    • Protocol : The classic "Schotten-Baumann conditions" utilize a two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water) to mitigate this.[5][11] The amine and acyl chloride remain primarily in the organic phase, while the base is in the aqueous phase.[11][12] The reaction occurs at the interface. Add the aqueous base slowly while vigorously stirring the reaction mixture to create an emulsion.[5] This maximizes the interfacial area, promoting the reaction between the nucleophile and the acyl chloride over the hydrolysis of the latter.

  • Verify Reagent Quality and Stoichiometry : Impure or degraded reagents can significantly impact your reaction.

    • Protocol : Ensure your acyl chloride is of high purity and has been stored under anhydrous conditions to prevent premature hydrolysis.[5] It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the acyl chloride. Ensure your amine or alcohol is also pure and dry.

Visualizing the Core Reaction and a Key Side Reaction:

Schotten_Baumann_Mechanism cluster_main Desired Acylation Pathway cluster_side Competing Hydrolysis Amine R-NH₂ (Nucleophile) AcylChloride R'-COCl (Electrophile) Amine->AcylChloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Amide R-NH-COR' (Product) Tetrahedral_Intermediate->Amide Collapse & Cl⁻ leaves HCl HCl (Byproduct) Amide->HCl forms Base Base (e.g., NaOH) HCl->Base Neutralization Neutralized_Acid NaCl + H₂O Base->Neutralized_Acid AcylChloride_Side R'-COCl Water H₂O AcylChloride_Side->Water Hydrolysis Carboxylic_Acid R'-COOH (Side Product) Water->Carboxylic_Acid

Caption: The desired acylation pathway versus the competing hydrolysis of the acyl chloride.

Question 2: My reaction is biphasic, but the conversion is still low despite using the correct stoichiometry. What can I do?

In a biphasic system, efficient interaction between the reactants across the phase boundary is paramount.

Core Issue: Poor Mass Transfer

If the organic and aqueous phases are not adequately mixed, the reaction rate will be limited by the slow diffusion of reactants to the interface.

Troubleshooting Steps & Scientific Rationale:

  • Increase Stirring Rate : Vigorous stirring is essential to create a fine emulsion, which dramatically increases the interfacial surface area where the reaction occurs.

    • Protocol : Use a mechanical stirrer set to a high speed (e.g., 1000 rpm or higher) to ensure the two phases are well-emulsified.[5]

  • Consider a Phase-Transfer Catalyst (PTC) : For particularly challenging reactions, a phase-transfer catalyst can be employed to shuttle the deprotonated nucleophile (from the aqueous phase) into the organic phase to react with the acyl chloride.[9][10][13] This can significantly accelerate the reaction rate.[14]

    • Protocol : Add a catalytic amount (1-5 mol%) of a suitable PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[9] Quaternary ammonium salts with longer alkyl chains have been shown to be particularly effective.[10][14]

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Conversion Observed Check_Base Is Base Stoichiometry Correct? (≥1 equivalent) Start->Check_Base Check_Hydrolysis Is Acyl Chloride Hydrolyzing? Check_Base->Check_Hydrolysis Yes Increase_Base Increase Base to >1 eq. Check_Base->Increase_Base No Check_Mixing Is Stirring Vigorous? Check_Hydrolysis->Check_Mixing No Biphasic_System Use Biphasic System (e.g., DCM/H₂O) Check_Hydrolysis->Biphasic_System Yes Check_Nucleophilicity Is the Nucleophile Weak? Check_Mixing->Check_Nucleophilicity Yes Increase_Stirring Increase Stirring Rate (>1000 rpm) Check_Mixing->Increase_Stirring No Use_PTC Add Phase-Transfer Catalyst (PTC) Check_Nucleophilicity->Use_PTC Yes (Alcohols) Use_Pyridine Consider Pyridine as Base/Catalyst Check_Nucleophilicity->Use_Pyridine Yes (Amines) Success Improved Conversion Check_Nucleophilicity->Success No Increase_Base->Check_Hydrolysis Biphasic_System->Check_Mixing Increase_Stirring->Check_Nucleophilicity Use_PTC->Success Use_Pyridine->Success

Caption: A logical workflow for troubleshooting low conversion in Schotten-Baumann reactions.

Question 3: My nucleophile is sterically hindered or electronically poor, and the reaction is very slow. How can I drive it to completion?

Less reactive nucleophiles require more forcing conditions to achieve good conversion.

Core Issue: Low Nucleophilicity

Steric hindrance around the nucleophilic atom or electron-withdrawing groups can significantly reduce the rate of nucleophilic attack on the acyl chloride.

Troubleshooting Steps & Scientific Rationale:

  • Increase Reaction Temperature : While many Schotten-Baumann reactions are run at room temperature, gently heating the reaction can provide the necessary activation energy to overcome the higher energy barrier associated with less reactive nucleophiles.

    • Protocol : Monitor the reaction by TLC or LC-MS while gradually increasing the temperature (e.g., to 40-50 °C). Be cautious, as higher temperatures can also increase the rate of acyl chloride hydrolysis.[9][10]

  • Optimize the Base : As mentioned, for weakly nucleophilic phenols, a strong base like NaOH or KOH is essential to generate the more reactive phenoxide.[5] For weakly nucleophilic amines, pyridine is an excellent choice as it forms a highly reactive N-acylpyridinium intermediate with the acyl chloride, which is then more readily attacked by the amine.[1][3][4]

  • Increase Reactant Concentration : Le Chatelier's principle can be applied by increasing the concentration of one of the reactants, typically the more abundant or less expensive one.

    • Protocol : Increasing the concentration of the reactants can lead to a higher reaction rate.[15]

Summary of Key Troubleshooting Parameters:

ParameterStandard ConditionOptimized Condition for Low ConversionRationale
Base Stoichiometry 1.0 - 1.1 equivalents1.1 - 1.5 equivalentsEnsures complete neutralization of HCl byproduct.[2][4]
Solvent System Monophasic (less common)Biphasic (e.g., DCM/H₂O)Sequesters acyl chloride from bulk water, minimizing hydrolysis.[5][11]
Stirring Speed ModerateVigorous (>1000 rpm)Increases interfacial area in biphasic systems for faster reaction.[5]
Catalyst None1-5 mol% PTC (e.g., TBAB)Facilitates transfer of nucleophile to the organic phase.[9][10]
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CProvides activation energy for less reactive substrates.[9][10]

By systematically addressing these potential issues, you can effectively troubleshoot and optimize your Schotten-Baumann acylation for higher yields and purity.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved February 15, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 15, 2026, from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reaction Mechanism of Schotten Baumann Reaction. (n.d.). Physics Wallah. Retrieved February 15, 2026, from [Link]

  • writes notes on Schottenbaumann reaction​. (2019, October 17). Brainly.in. Retrieved February 15, 2026, from [Link]

  • Schotten–Baumann Reaction Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021, May 24). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved February 15, 2026, from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). Nvpubhouse Library for American Journal of Applied Science and Technology. Retrieved February 15, 2026, from [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Use of some metalferrites as catalyst in Schotten-Baumann reaction. (n.d.). Journal of Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. (2021, January 9). Pure. Retrieved February 15, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The molecule 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide represents a class of compounds with potential pharmacological activity, making its precise characterization essential. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the causal factors behind the expected spectral features and objectively compare the utility of ¹H NMR with other key analytical techniques, supported by experimental data and established principles.

¹H NMR Spectrum Analysis: A Predictive Approach

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of each proton, we can deduce connectivity and stereochemistry. The predicted ¹H NMR spectrum of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is based on the additive effects of its constituent functional groups on proton chemical shifts (δ) and spin-spin coupling patterns.

Molecular Structure and Proton Environments

First, let's visualize the distinct proton environments within the molecule.

Caption: Molecular structure of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide with distinct proton groups labeled (a-d).

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton signal.

LabelProton GroupPredicted δ (ppm)MultiplicityIntegrationRationale
a N-CH₃ ~2.9 - 3.1Singlet (s)3HThe methyl group is adjacent to an amide nitrogen, which is moderately deshielding. Due to rotational isomerization around the C-N amide bond, this signal might appear as two distinct singlets.
c Cl-CH₂ -CO~4.1 - 4.3Singlet (s)2HThe adjacent electronegative chlorine atom and the carbonyl group strongly deshield the methylene protons, shifting the signal significantly downfield.
b Ar-CH₂ -N~4.7 - 4.9Singlet (s)2HAs a benzylic group attached to nitrogen, these protons are deshielded by both the aromatic ring and the amide functionality.
d Aromatic-H ~7.5 - 8.4Multiplet (m)4HThe protons on the benzene ring are in the most downfield region. The strongly electron-withdrawing nitro group causes significant deshielding, particularly for the protons ortho and para to it.[2] This will result in a complex splitting pattern for the four aromatic protons.[3][4]

Causality Behind Predictions:

  • Electronegativity: The chemical shift of a proton is highly dependent on its electronic environment. Electronegative atoms like chlorine, oxygen, and nitrogen withdraw electron density from neighboring protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). This effect is clearly seen in the predicted downfield shift of the Cl-CH₂ protons.

  • Magnetic Anisotropy: The π-electron system of the aromatic ring generates its own magnetic field. Protons located on the periphery of the ring experience an additive effect from this induced field, leading to significant deshielding and characteristic chemical shifts in the 7-9 ppm region.[5]

  • Amide Resonance: The C-N bond in an amide has a partial double bond character due to resonance. This restricted rotation can lead to different chemical environments for groups attached to the nitrogen, potentially resulting in the observation of two separate signals (rotamers) for the N-CH₃ and benzylic CH₂ groups, especially at lower temperatures.

  • Spin-Spin Coupling: The multiplicity (splitting pattern) of a signal is determined by the number of non-equivalent protons on adjacent carbons, following the n+1 rule.[6] In this molecule, the methyl (a ), chloro-methylene (c ), and benzylic-methylene (b ) protons have no adjacent, non-equivalent protons, hence they are predicted to be singlets. The aromatic protons (d ) will couple with each other, leading to a complex multiplet.

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods. Each technique provides complementary information.[7][8][9]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Proton framework, connectivity, stereochemistry.Provides a detailed map of the proton skeleton, crucial for confirming the overall structure.[1]Can have overlapping signals in complex regions (e.g., aromatic). May not directly observe quaternary carbons.
¹³C NMR Carbon skeleton, number of distinct carbon environments.Confirms the number of unique carbon atoms and their general electronic environment (e.g., C=O, aromatic C, aliphatic C).[10]Inherently much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[11]
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can help identify structural motifs like the benzyl or chloroacetyl groups.[12][13][14][15]Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Excellent for determining the purity of the compound and for quantification in complex mixtures.[16][17][18][19]Provides no structural information beyond a retention time. Co-elution with impurities can occur.

Synergistic Power: The combination of these techniques provides a self-validating system. For instance, MS can confirm the molecular formula predicted from the ¹H and ¹³C NMR spectra. HPLC can assure that the NMR spectra are of a pure compound, preventing misinterpretation due to impurities.[1]

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

A well-prepared sample is critical for obtaining a high-quality spectrum.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.[20]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is fully soluble. The solvent should not have signals that overlap with analyte signals.[21]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[21]

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

  • Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer.

  • Acquisition: Follow the instrument's software prompts to lock onto the solvent's deuterium signal, shim the magnetic field for homogeneity, and acquire the ¹H NMR spectrum.[22]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Peaks process->integrate analyze Analyze & Assign Signals integrate->analyze

Caption: A streamlined workflow for ¹H NMR analysis, from sample preparation to data interpretation.

Conclusion

The ¹H NMR spectrum of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide provides a wealth of structural information that is fundamental to its characterization. Through a predictive analysis of chemical shifts and coupling patterns, a detailed picture of the molecule's proton framework emerges. While powerful, ¹H NMR is most effective when used in concert with complementary techniques like ¹³C NMR, Mass Spectrometry, and HPLC. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment, a critical requirement in the rigorous field of drug development.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

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  • Wawrzyniak, J., & Wasiak, W. (2004). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
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  • Fiveable. (2025). Meta-Disubstituted Benzenes Definition. Retrieved from [Link]

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  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3180.
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Navigating the Carbonyl Stretch: A Comparative Guide to the Infrared Spectroscopy of Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and among the most scrutinized vibrational modes is the carbonyl (C=O) stretch. Its frequency provides a sensitive probe into the electronic environment of this ubiquitous functional group. This guide offers an in-depth comparison of the carbonyl stretching frequencies in a series of α-chloroacetamides, providing experimental data and a mechanistic framework to understand the observed spectral shifts. By examining acetamide and its chlorinated derivatives—2-chloroacetamide, 2,2-dichloroacetamide, and 2,2,2-trichloroacetamide—we will dissect the interplay of resonance and inductive effects that govern the C=O bond strength and its corresponding IR absorption.

The Foundational Carbonyl Stretch in Amides: A Tale of Two Effects

The carbonyl group in amides typically exhibits a stretching vibration at a lower frequency (around 1640-1680 cm⁻¹) compared to ketones (approx. 1715 cm⁻¹) and esters (approx. 1735 cm⁻¹)[1]. This phenomenon is primarily attributed to the resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes onto the carbonyl carbon, imparting a partial single-bond character to the C=O bond. This resonance stabilization weakens the carbonyl bond, thus lowering the energy required for the stretching vibration.

However, the electronic landscape of the amide functional group is a delicate balance of competing effects. The electronegativity of the nitrogen atom also exerts an inductive effect, withdrawing electron density from the carbonyl carbon and strengthening the C=O bond. In a simple amide like acetamide, the resonance effect is dominant, leading to the characteristic lower-frequency carbonyl absorption[2].

The Impact of α-Chlorination: Shifting the Balance

The introduction of chlorine atoms on the α-carbon (the carbon adjacent to the carbonyl group) dramatically alters the electronic environment of the amide. Chlorine is a highly electronegative atom, and its primary influence on the carbonyl group in this context is a strong electron-withdrawing inductive effect (-I effect). This inductive withdrawal of electron density from the carbonyl carbon counteracts the resonance donation from the nitrogen atom. As a result, the C=O bond gains more double-bond character, becomes stronger, and consequently, its stretching vibration shifts to a higher frequency (a "blue shift").

This guide will now present a comparative analysis of the experimentally observed carbonyl stretching frequencies for acetamide and its chlorinated analogs.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for solid-phase samples of acetamide, 2-chloroacetamide, 2,2-dichloroacetamide, and 2,2,2-trichloroacetamide, as sourced from the NIST Chemistry WebBook and AIST Spectral Database for Organic Compounds.

CompoundChemical FormulaNumber of α-ChlorinesCarbonyl (C=O) Stretch (cm⁻¹)
AcetamideC₂H₅NO0~1670
2-ChloroacetamideC₂H₄ClNO1~1685
2,2-DichloroacetamideC₂H₃Cl₂NO2~1710
2,2,2-TrichloroacetamideC₂H₂Cl₃NO3~1730

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

As the data clearly indicates, there is a progressive increase in the carbonyl stretching frequency with each additional chlorine atom on the α-carbon. This trend provides compelling evidence for the dominance of the inductive effect of the chlorine substituents.

Mechanistic Interpretation and Visualization

The observed trend can be rationalized by considering the cumulative inductive effect of the chlorine atoms. Each chlorine atom pulls electron density away from the α-carbon, which in turn withdraws electron density from the carbonyl carbon. This increased positive character on the carbonyl carbon strengthens the C=O bond, requiring more energy to excite its stretching vibration.

The following diagram illustrates the interplay of resonance and inductive effects in chloroacetamides.

G cluster_acetamide Acetamide cluster_chloroacetamide Chloroacetamide cluster_trichloroacetamide Trichloroacetamide A Resonance Effect (Dominant) - Lowers C=O frequency C Observed C=O Stretch ~1670 cm⁻¹ A->C D Resonance Effect B Inductive Effect (Weak) - Slightly raises C=O frequency B->C F Observed C=O Stretch ~1685 cm⁻¹ D->F G Resonance Effect E Strong Inductive Effect (-I) of Chlorine - Raises C=O frequency E->F I Observed C=O Stretch ~1730 cm⁻¹ G->I H Very Strong Cumulative Inductive Effect (-I) of 3 Cl - Significantly raises C=O frequency H->I

Figure 1. A diagram illustrating the balance of electronic effects on the carbonyl stretching frequency in acetamide and its chlorinated derivatives.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, standardized experimental protocols for obtaining high-quality IR spectra of solid amide samples are crucial. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid amide sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The goal is to achieve a homogenous mixture with a sample concentration of about 0.5-1%.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes to form a thin, transparent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

G start Start prep Dry KBr Grind Sample start->prep mix Mix Sample with KBr prep->mix press Press into Pellet mix->press acquire Acquire FTIR Spectrum press->acquire end End acquire->end

Figure 2. Workflow for the KBr pellet method for solid sample FTIR analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the powdered amide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

G start Start background Record Background start->background sample Apply Powder Sample to Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire FTIR Spectrum pressure->acquire clean Clean Crystal acquire->clean end End clean->end

Figure 3. Workflow for ATR-FTIR spectroscopy of a powdered solid sample.

Comparison with Other Carbonyl-Containing Compounds

To provide a broader context, it is instructive to compare the carbonyl stretching frequencies of chloroacetamides with those of other common carbonyl-containing functional groups.

Functional GroupTypical C=O Stretch Range (cm⁻¹)Primary Electronic Effect
Acid Chloride1815 - 1770Strong Inductive
Anhydride1850-1800 & 1790-1740Inductive & Resonance
Ester1750 - 1735Inductive
Aldehyde1740 - 1720Inductive
Ketone1725 - 1705Inductive
Carboxylic Acid1725 - 1700H-bonding & Resonance
Chloroacetamides ~1685 - ~1730 Inductive & Resonance
Amide 1700 - 1630 Resonance

This comparison highlights the unique position of chloroacetamides. The progressive chlorination effectively "tunes" the carbonyl frequency from a region characteristic of amides towards that of esters and even ketones, demonstrating the powerful influence of α-substituents on molecular vibrations.

Conclusion

The infrared carbonyl stretching frequency of chloroacetamides serves as an excellent case study for understanding the delicate balance of electronic effects in organic molecules. The systematic increase in the C=O stretching frequency from acetamide to 2,2,2-trichloroacetamide provides a clear and quantifiable demonstration of the inductive effect of α-halogen substitution. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-spectra correlations is indispensable for the rapid and accurate identification and characterization of novel compounds. By employing robust experimental techniques such as KBr pellet or ATR-FTIR spectroscopy, reliable and reproducible data can be obtained to support structural elucidation and guide further research and development efforts.

References

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A Head-to-Head Comparison: Unpacking the Reactivity of Chloroacetamides vs. Bromoacetamides in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the design of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical decision that profoundly influences a molecule's potency, selectivity, and overall suitability as a therapeutic agent. Among the arsenal of cysteine-reactive electrophiles, haloacetamides, particularly chloroacetamides and bromoacetamides, are frequently employed. This guide provides an in-depth, objective comparison of their reactivity, grounded in chemical principles and supported by experimental data, to empower you in making informed decisions for your research.

The Fundamental Chemistry: Why Halogen Identity Dictates Reactivity

The primary mechanism by which both chloroacetamides and bromoacetamides modify cysteine residues is through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this reaction, the nucleophilic thiolate anion of a deprotonated cysteine residue attacks the electrophilic carbon atom bearing the halogen. This concerted step results in the formation of a stable thioether bond and the displacement of the halide ion (Cl⁻ or Br⁻) as a leaving group.

The rate of this SN2 reaction is critically dependent on the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after departing. The stability of halide anions is inversely related to their basicity.[3] Weaker bases are better leaving groups. The acidity of the corresponding hydrohalic acids increases down the periodic table (HI > HBr > HCl), meaning that iodide (I⁻) is the weakest base, followed by bromide (Br⁻), and then chloride (Cl⁻).[3][4]

Therefore, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ . This directly translates to the reactivity of the corresponding haloacetamides: iodoacetamides are the most reactive, followed by bromoacetamides, with chloroacetamides being the least reactive of the three.[3][5]

Figure 1. SN2 mechanism for cysteine alkylation by haloacetamides.

A Quantitative Look at Reactivity: Experimental Evidence

The theoretical difference in reactivity based on leaving group ability is starkly demonstrated by experimental data. A common method to quantify the intrinsic reactivity of such electrophiles is to measure their rate of reaction with the biological thiol, glutathione (GSH).[6][7] The half-life (t1/2) of the electrophile in the presence of GSH provides a standardized measure of its reactivity.

A study by Gehringer et al. provides a direct comparison between the reactivities of α-bromoacetamide and α-chloroacetamide using a GSH assay.[5] The results are summarized below.

Electrophilic WarheadHalf-life (t1/2) with GSH (pH 7.4, 37 °C)Relative Reactivity
α-Bromoacetamide0.08 hours (4.8 minutes)40x faster
α-Chloroacetamide3.2 hours1x

Table 1. Comparative reactivity of α-bromoacetamide and α-chloroacetamide with glutathione (GSH). Data sourced from Gehringer et al.[5]

This forty-fold difference in reactivity is a critical consideration in covalent inhibitor design. A bromoacetamide warhead will react much more rapidly with its target cysteine, potentially leading to faster and more complete target engagement. However, this heightened reactivity also increases the risk of off-target modifications and potential toxicity.[8][9]

Experimental Protocols for Assessing Reactivity and Selectivity

To empirically determine the reactivity and selectivity of your own chloroacetamide- or bromoacetamide-containing compounds, the following protocols provide robust frameworks.

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic electrophilicity of a compound by monitoring its consumption over time in the presence of GSH.

GSH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound Prepare stock solution of test compound (e.g., 10 mM in DMSO) Incubate Incubate test compound (e.g., 100 µM final) with GSH (e.g., 500 µM final) at 37°C Prep_Compound->Incubate Prep_GSH Prepare fresh GSH solution (e.g., 5 mM in phosphate buffer, pH 7.4) Prep_GSH->Incubate Timepoints Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench reaction (e.g., with formic acid) Timepoints->Quench LCMS Analyze samples by LC-MS to quantify the remaining amount of test compound Quench->LCMS Plot Plot ln([Compound]) vs. time LCMS->Plot Calculate Calculate the pseudo-first-order rate constant (k) and half-life (t1/2 = 0.693/k) Plot->Calculate

Figure 2. Experimental workflow for the GSH reactivity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your test compound (chloro- or bromoacetamide derivative) in DMSO.

    • Prepare a fresh 1 M stock solution of glutathione (GSH) in water.

    • Prepare the reaction buffer: 100 mM sodium phosphate, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and GSH stock solution to achieve a final GSH concentration of 500 µM. Pre-warm the solution to 37°C.

    • To initiate the reaction, add the test compound stock solution to a final concentration of 100 µM. Mix thoroughly.

  • Time-Course Sampling:

    • Immediately take a "time zero" aliquot (e.g., 20 µL) and quench it by adding it to a tube containing an equal volume of 1% formic acid in acetonitrile.

    • Incubate the reaction mixture at 37°C.

    • Collect and quench additional aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • LC-MS Analysis:

    • Analyze all quenched samples by liquid chromatography-mass spectrometry (LC-MS) to measure the peak area of the remaining unreacted test compound.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the natural logarithm (ln) of the remaining compound fraction against time.

    • The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life as t1/2 = 0.693 / k.

Protocol 2: Competitive Proteomics for Target Selectivity Profiling

This powerful technique, often a variant of Activity-Based Protein Profiling (ABPP), assesses the selectivity of a covalent inhibitor across the entire proteome within a native biological system.[10][11]

Competitive_Proteomics Cell_Culture Culture cells of interest Treatment_Group Treat cells with test inhibitor (chloro- or bromoacetamide compound) Cell_Culture->Treatment_Group Control_Group Treat cells with vehicle (DMSO) Cell_Culture->Control_Group Lysis Lyse cells from both groups Treatment_Group->Lysis Control_Group->Lysis Probe_Labeling Label proteomes with a broad-spectrum alkyne- or biotin-tagged haloacetamide probe Lysis->Probe_Labeling Click_Chemistry Perform CuAAC 'Click' Chemistry to attach reporter tag (e.g., fluorescent dye or biotin-azide) Probe_Labeling->Click_Chemistry Analysis Analyze by SDS-PAGE with in-gel fluorescence or by LC-MS/MS after enrichment Click_Chemistry->Analysis Quantification Quantify protein labeling. Reduced signal in the treatment group indicates target engagement. Analysis->Quantification

Figure 3. Workflow for competitive proteomic profiling.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture two populations of your target cells.

    • Treat one population with your test inhibitor (e.g., 10 µM for 2 hours).

    • Treat the second population with an equivalent volume of vehicle (e.g., DMSO) as a control.

  • Proteome Preparation:

    • Harvest the cells, wash with PBS, and lyse them in a suitable buffer to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Probe Labeling:

    • Incubate the proteomes from both the treated and control groups with a broad-spectrum, alkyne-tagged haloacetamide probe (e.g., iodoacetamide-alkyne). This probe will label cysteine residues that were not blocked by your test inhibitor.

  • Reporter Tag Conjugation:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate an azide-containing reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment) to the alkyne-tagged proteins.

  • Analysis:

    • For fluorescent analysis: Separate the labeled proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane indicates that your inhibitor has engaged that target protein.

    • For MS-based analysis: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins engaged by your inhibitor.[11]

Implications for Drug Discovery: Balancing Reactivity and Selectivity

The choice between a chloroacetamide and a bromoacetamide warhead is a classic medicinal chemistry conundrum of balancing potency and selectivity.

  • Bromoacetamides: Their high reactivity can be advantageous for achieving rapid and complete target inactivation, which may be desirable for targets with high turnover rates or when a profound and immediate pharmacological effect is needed. However, this reactivity comes with a significant risk of modifying off-target proteins, potentially leading to toxicity.[9] A bromoacetamide might be suitable for in vitro tool compounds or applications where high reactivity is the primary goal.

  • Chloroacetamides: While less reactive, chloroacetamides often provide a better balance for therapeutic development.[9][12] Their more moderate reactivity can translate to improved selectivity, as the initial non-covalent binding affinity of the inhibitor plays a more dominant role in directing the covalent modification to the intended target.[7] This "tuning down" of intrinsic reactivity can mitigate off-target effects and is often a prerequisite for advancing a covalent inhibitor into in vivo studies and clinical development.[9]

Conclusion

The fundamental principles of chemical reactivity clearly establish bromoacetamides as significantly more reactive electrophiles than chloroacetamides, a fact substantiated by quantitative experimental data. This difference is not merely academic; it has profound implications for the design of targeted covalent inhibitors. While the allure of high reactivity for potent target inactivation is strong, the concurrent risk of poor selectivity and off-target toxicity often favors the more measured approach offered by chloroacetamides in the pursuit of safe and effective medicines. By employing the robust experimental protocols outlined here, researchers can empirically evaluate this trade-off, enabling the rational design of covalent therapeutics with optimized potency and selectivity profiles.

References

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